Allyl p-tolyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROCNZZBLCAOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946086 | |
| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23431-48-3 | |
| Record name | 23431-48-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Allyl p-Tolyl Ether: A Comprehensive Technical Guide
An In-depth Overview of the Williamson Ether Synthesis for the Preparation of Allyl p-Tolyl Ether from p-Cresol and Allyl Bromide
The synthesis of this compound from p-cresol and allyl bromide is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion derived from p-cresol acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion.[2][4]
This technical guide provides a detailed protocol for this synthesis, summarizes key quantitative data, and illustrates the experimental workflow, making it a valuable resource for researchers and professionals in organic synthesis and drug development.
Reaction and Mechanism
The overall reaction involves the deprotonation of p-cresol by a base to form the p-cresolate (or p-toluenoxide) ion. This is followed by the nucleophilic attack of the p-cresolate on allyl bromide.
Step 1: Deprotonation of p-Cresol
CH3C6H4OH + Base → CH3C6H4O- + [H-Base]+
Step 2: Nucleophilic Substitution (SN2)
CH3C6H4O- + CH2=CHCH2Br → CH3C6H4OCH2CH=CH2 + Br-
A variety of bases can be used, with common choices including potassium hydroxide (KOH) and potassium carbonate (K2CO3).[1][5] The reaction is often carried out in a suitable solvent such as acetone, or under solvent-free conditions.[5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| p-Cresol | 1.0 mmol (108 mg) | [5] |
| Allyl Bromide | 4.04 mmol (0.35 mL) | [5] |
| Potassium Hydroxide (KOH) | ~2 mmol (~120 mg) | [5] |
| Tetrabutylammonium Iodide (TBAI) | 5 mol% | [5] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [5] |
| Reaction Time | Not specified, monitored by TLC | [5] |
| Product Information | ||
| Product | Allyl p-methylphenyl ether | [5] |
| Yield | 85% | [5] |
| Appearance | Colorless oil | [5] |
| Spectroscopic Data | ||
| IR (neat, cm-1) | 1600, 1100 | [5] |
| 1H NMR (CDCl3, δ ppm) | 7.08 (d, J = 7.81 Hz, 2H), 6.81 (d, J = 8.79 Hz, 2H), 6.01–6.08 (m, 1H), 5.28 (m, 2H), 4.51 (d, J = 1.48 Hz, 2H), 2.26 (s, 3H) | [5] |
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the synthesis of allyl p-methylphenyl ether.[5]
Materials:
-
p-Cresol (108 mg, 1 mmol)
-
Allyl bromide (0.35 mL, 4.04 mmol, freshly distilled)[5]
-
Potassium hydroxide (KOH) pellets (~120 mg, ~2 mmol)[5]
-
Tetrabutylammonium iodide (TBAI) (5 mol%)
-
Silica gel (100-200 mesh) for chromatography[5]
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Distillation apparatus
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine p-cresol (108 mg, 1 mmol), allyl bromide (0.35 mL, 4.04 mmol), potassium hydroxide pellets (~120 mg, ~2 mmol), and tetrabutylammonium iodide (5 mol%).[5]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the excess allyl bromide by distillation under reduced pressure.[5]
-
Load the resulting residue onto a short column of silica gel (100-200 mesh).[5]
-
Elute the product using a mixture of hexane and ethyl acetate to afford this compound as a colorless oil (yield: 85%).[5]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
p-Cresol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Allyl bromide: Lachrymator, toxic, and flammable. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Potassium hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Organic solvents: Flammable. Use in a well-ventilated area away from ignition sources.
This guide provides a comprehensive overview of the synthesis of this compound. For further details on the Williamson ether synthesis and its applications, consulting advanced organic chemistry textbooks and relevant literature is recommended.[1][4][8]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. prepchem.com [prepchem.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Williamson Ether Synthesis of Allyl p-Tolyl Ether: A Technical Guide
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and asymmetrical ethers. This guide offers an in-depth examination of the synthesis of allyl p-tolyl ether, a valuable intermediate in various chemical processes, including the synthesis of fragrances, pharmaceuticals, and specialty chemicals.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism, involving a deprotonated alcohol or phenol and an organohalide.[2][3]
Core Reaction Mechanism
The synthesis of this compound via the Williamson ether synthesis is a two-step process. The first step involves the deprotonation of p-cresol (4-methylphenol) to form the sodium or potassium p-cresoxide salt. This is followed by the nucleophilic attack of the resulting phenoxide on allyl bromide.
Step 1: Deprotonation of p-Cresol
p-Cresol, a derivative of phenol, is a weak acid.[4] To generate the more nucleophilic phenoxide, a strong base is required. Common bases for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[5] The base abstracts the acidic proton from the hydroxyl group of p-cresol, forming the p-tolyl oxide (or p-methylphenoxide) anion.
Step 2: S_{N}2 Nucleophilic Attack
The resulting p-cresoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of allyl bromide, which is bonded to the bromine atom. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[2][3] The bromide ion is displaced as a leaving group, resulting in the formation of this compound. For this S_{N}2 reaction to be efficient, a primary alkyl halide like allyl bromide is ideal, as secondary and tertiary halides are more prone to elimination side reactions.[3][6]
Caption: Mechanism of this compound Synthesis.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
p-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq) and a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (1.5 eq), to the solution.[7]
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium p-cresoxide.
-
Add allyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 50-100°C) and maintain for 1-8 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure this compound.
Quantitative Data
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| p-Cresol | 108.14 | 0.1 | 1.0 | 10.81 g |
| Allyl Bromide | 120.98 | 0.12 | 1.2 | 14.52 g (10.3 mL) |
| Potassium Carbonate | 138.21 | 0.15 | 1.5 | 20.73 g |
| Acetone | - | - | - | 200 mL |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| This compound | 148.20 | 14.82 | (Typical) 12.6-14.1 | (Typical) 85-95% |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods.[2]
Experimental Workflow
The overall workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: Synthesis and Purification Workflow.
Side Reactions and Considerations
While the Williamson ether synthesis is generally efficient, certain side reactions can occur:
-
Elimination: If a secondary or tertiary alkyl halide is used, or if the reaction temperature is too high, an elimination (E2) reaction may compete with the desired S_{N}2 substitution, leading to the formation of an alkene from the alkyl halide.[5][6]
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of allyl-substituted cresols.[5][8] The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5]
To maximize the yield of the desired ether, it is crucial to use a primary alkyl halide and carefully control the reaction temperature. The use of a suitable solvent is also important for promoting the desired S_{N}2 pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. p-Cresol - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3198842A - Allylation of phenol - Google Patents [patents.google.com]
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyl p-Tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl p-tolyl ether. The information is presented in a clear and structured format to facilitate its use in research, development, and quality control applications. This document includes detailed spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities are indicated as s (singlet), d (doublet), t (triplet), and m (multiplet), and coupling constants (J) are given in Hertz (Hz).
¹H NMR Spectral Data
The ¹H NMR spectrum exhibits characteristic signals for the allyl and p-tolyl groups. The aromatic protons show a typical AA'BB' splitting pattern, while the vinylic protons of the allyl group display complex splitting due to geminal and vicinal couplings.
| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |
| H-2', H-6' (Aromatic) | 6.98 | d | 8.5 | 2H |
| H-3', H-5' (Aromatic) | 6.72 | d | 8.5 | 2H |
| H-2 (Allyl) | 5.95 | m | - | 1H |
| H-3a (Allyl, trans) | 5.30 | d | 17.2 | 1H |
| H-3b (Allyl, cis) | 5.17 | d | 10.5 | 1H |
| H-1 (Allyl) | 4.40 | d | 5.3 | 2H |
| -CH₃ (Tolyl) | 2.22 | s | - | 3H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) / ppm |
| C-1' (Aromatic) | 156.2 |
| C-4' (Aromatic) | 133.8 |
| C-2 (Allyl) | 130.1 |
| C-3', C-5' (Aromatic) | 129.8 |
| C-2', C-6' (Aromatic) | 114.5 |
| C-3 (Allyl) | 117.5 |
| C-1 (Allyl) | 69.1 |
| -CH₃ (Tolyl) | 20.5 |
Experimental Protocols
The following section outlines the general methodology for acquiring ¹H and ¹³C NMR spectra of organic compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a small vial. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard Reference: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent signal.
NMR Data Acquisition
-
Instrumentation: The spectra are typically recorded on a high-resolution NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally used.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.
-
Integration: For ¹H NMR spectra, the peak areas are integrated to determine the relative number of protons corresponding to each signal.
Visualizations
The following diagrams illustrate the chemical structure with proton and carbon assignments and a typical workflow for NMR analysis.
Caption: Chemical structure and NMR assignments for this compound.
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Allyl p-Tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of Allyl p-tolyl ether using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It offers comprehensive experimental protocols, data interpretation, and visual representations of the analytical workflows and molecular fragmentation pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization of aromatic ethers.
Introduction to this compound and its Spectroscopic Analysis
This compound, also known as 1-(allyloxy)-4-methylbenzene, is an organic compound with the chemical formula C10H12O. It belongs to the class of aromatic ethers and is characterized by the presence of an allyl group attached to a p-tolyl group through an ether linkage. Spectroscopic techniques such as FT-IR and mass spectrometry are indispensable for the structural elucidation and purity assessment of this compound. FT-IR provides information about the functional groups present in the molecule, while mass spectrometry reveals its molecular weight and fragmentation pattern, aiding in the confirmation of its structure.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Experimental Protocol for FT-IR Analysis
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
This compound sample
-
FT-IR spectrometer
-
Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lens paper
Procedure (using ATR accessory):
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a soft cloth or lens paper soaked in a suitable solvent.
Data Presentation: Characteristic FT-IR Absorption Bands
While a publicly available, detailed peak-picked spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on the analysis of its structural components: the allyl group and the p-substituted aromatic ring. The following table summarizes these expected peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3080 | Medium | =C-H stretch | Alkene (Allyl) |
| ~3030 | Medium | =C-H stretch | Aromatic |
| 2925, 2870 | Medium | C-H stretch | Alkane (Allyl & Methyl) |
| ~1645 | Medium | C=C stretch | Alkene (Allyl) |
| ~1610, 1580, 1500 | Strong | C=C stretch | Aromatic Ring |
| ~1240 | Strong | Asymmetric C-O-C stretch | Aryl Ether |
| ~1030 | Medium | Symmetric C-O-C stretch | Aryl Ether |
| ~995, 915 | Strong | =C-H bend (out-of-plane) | Alkene (Allyl) |
| ~820 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted Aromatic |
FT-IR Spectrum Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of this compound.
Caption: Workflow for FT-IR spectral analysis.
Mass Spectrometry Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) is a common method that leads to the formation of a molecular ion and various fragment ions, which are characteristic of the molecule's structure.
Experimental Protocol for GC-MS Analysis
Objective: To obtain the mass spectrum of this compound and to separate it from any potential impurities using Gas Chromatography (GC).
Materials:
-
This compound sample
-
GC-MS instrument equipped with an EI source and a quadrupole or ion trap mass analyzer
-
A suitable capillary column (e.g., nonpolar or medium-polarity)
-
High-purity helium as the carrier gas
-
Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 ppm) in a volatile solvent.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system and start the data acquisition.
Data Presentation: Mass Spectrum Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 148. The fragmentation pattern is influenced by the stability of the resulting ions and neutrals. A key fragmentation pathway for aryl allyl ethers under electron impact is the Claisen rearrangement. The following table lists the plausible major fragments and their corresponding m/z values.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 148 | [M]⁺• | [C₁₀H₁₂O]⁺• | Molecular Ion |
| 107 | [M - C₃H₅]⁺ | [C₇H₇O]⁺ | Loss of the allyl radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the tolyl group |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of methyl and CO |
| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation |
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound upon electron ionization is complex and can involve multiple pathways, including a characteristic Claisen rearrangement. The following diagram illustrates a plausible fragmentation pathway.
An In-depth Technical Guide to the Claisen Rearrangement of Allyl p-Tolyl Ether to 2-Allyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Claisen rearrangement, focusing specifically on the transformation of allyl p-tolyl ether to 2-allyl-4-methylphenol. This reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds and introducing allyl groups to phenolic structures, which are prevalent in many biologically active molecules. This document details the underlying mechanism, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical sciences.
Core Mechanism: A Concerted[1][1]-Sigmatropic Rearrangement
The Claisen rearrangement of this compound is a thermally induced, intramolecular reaction classified as a[1][1]-sigmatropic rearrangement.[2][3][4] The reaction proceeds through a single, concerted, pericyclic transition state, where bond breaking and bond formation occur simultaneously.[2][5] This process is governed by the principles of orbital symmetry.
The rearrangement is initiated by heating the this compound, which causes the molecule to adopt a chair-like six-membered transition state. In this state, the σ-bond between the ethereal oxygen and the allylic carbon begins to break, while a new C-C σ-bond forms between the ortho-position of the aromatic ring and the γ-carbon of the allyl group.[5] This concerted process leads to a non-aromatic intermediate, 6-allyl-4-methyl-2,4-cyclohexadienone. This intermediate then rapidly undergoes tautomerization to restore the aromaticity of the ring, yielding the final, stable product, 2-allyl-4-methylphenol.[4][5] The overall reaction is typically exothermic.[2]
Caption: Reaction mechanism of the Claisen rearrangement.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material, this compound, and its subsequent Claisen rearrangement to 2-allyl-4-methylphenol.
Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of the starting material from p-cresol and allyl bromide.
Materials:
-
p-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetone or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq.).
-
Dissolve the p-cresol in acetone or acetonitrile.
-
Add finely ground potassium carbonate (1.5 eq.) or potassium hydroxide pellets (1.5 eq.).
-
To the stirring suspension, add allyl bromide (1.2-1.5 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6]
-
If necessary, purify the product by column chromatography on silica gel.
Claisen Rearrangement of this compound
This protocol details the thermal rearrangement of this compound. High-boiling point solvents are often used to achieve the necessary reaction temperatures.
Materials:
-
This compound
-
Diphenyl ether or N,N-Dimethylformamide (DMF)
-
Petroleum ether
-
Claisen's alkali (a solution of KOH in a mixture of methanol and water)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Place this compound (e.g., 5.0 g) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling point solvent such as diphenyl ether (e.g., 30 mL).[7]
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for one hour.[7] Alternatively, the reaction can be carried out in DMF at reflux for 15 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
Dilute the cooled mixture with petroleum ether (e.g., 30 mL).
-
Extract the phenolic product by shaking the mixture with two portions of Claisen's alkali (e.g., 2 x 25 mL).[7]
-
Combine the alkaline aqueous layers and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.
-
Extract the product from the acidified aqueous layer with three portions of diethyl ether (e.g., 3 x 30 mL).[7]
-
Combine the ethereal extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-allyl-4-methylphenol.[7]
-
The crude product can be further purified by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes key quantitative data for the Claisen rearrangement of this compound and the properties of the resulting product.
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Temperature | 220-260 °C | [5][7] |
| Reaction Time | 1-15 hours | [7] |
| Solvent | Diphenyl ether, DMF, or solvent-free | [7] |
| Yield | Can be quantitative under optimized conditions | [8] |
| Thermodynamic Data | ||
| Activation Energy (Ea) (gas phase) | 36.08 kcal/mol | |
| Enthalpy of Reaction (ΔH) | Approx. -25 kcal/mol | [2] |
| Product Properties (2-Allyl-4-methylphenol) | ||
| Molecular Formula | C₁₀H₁₂O | [9] |
| Molecular Weight | 148.20 g/mol | [9] |
| CAS Number | 6628-06-4 | [9] |
Experimental Workflow and Logic
The overall process for obtaining 2-allyl-4-methylphenol involves two main stages: the synthesis of the precursor ether and its subsequent thermal rearrangement. The logic of the purification process relies on the chemical properties of the involved compounds.
References
- 1. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Efficient Claisen rearrangement of allylpara-substituted phenyl ethers using microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2-Allyl-4-methylphenol [webbook.nist.gov]
Mechanism and transition state of the aromatic Claisen rearrangement
An In-depth Technical Guide on the Mechanism and Transition State of the Aromatic Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the ortho-alkylation of phenols. It is a-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol. This intramolecular reaction proceeds through a concerted, pericyclic mechanism, characterized by a highly ordered, cyclic transition state. Understanding the intricacies of this rearrangement, including its mechanism, transition state, and the factors influencing its regioselectivity, is crucial for its application in the synthesis of complex molecules, particularly in the field of drug development.
The Reaction Mechanism
The aromatic Claisen rearrangement is a thermal reaction that involves the concerted movement of six electrons through a six-membered ring transition state. The reaction is typically irreversible, driven by the re-aromatization of the phenol ring.
The-Sigmatropic Shift
The core of the mechanism is a-sigmatropic shift, where a sigma bond between an allyl group and an oxygen atom is broken, and a new sigma bond is formed between the terminal carbon of the allyl group and the ortho-position of the aromatic ring. This proceeds through a chair-like transition state, which is generally favored over a boat-like conformation due to lower steric strain.
Tautomerization
The immediate product of the sigmatropic shift is a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to the final ortho-allylphenol product, a process that is driven by the energetic favorability of restoring the aromaticity of the ring.
Caption: The reaction mechanism of the aromatic Claisen rearrangement.
The Transition State
The transition state of the aromatic Claisen rearrangement is a key feature of the reaction, dictating its stereochemistry and regioselectivity.
Geometry
Computational studies and kinetic isotope effect experiments have provided strong evidence for a chair-like geometry of the six-membered cyclic transition state. This conformation minimizes steric interactions between the substituents on the allyl group and the aromatic ring.
Electronic Effects
The reaction is sensitive to the electronic nature of both the aromatic ring and the allyl group. Electron-donating groups on the aromatic ring can accelerate the reaction by stabilizing the electron-deficient transition state. Conversely, electron-withdrawing groups can retard the reaction.
Quantitative Data
The following tables summarize key quantitative data related to the kinetics and thermodynamics of the aromatic Claisen rearrangement.
Table 1: Kinetic Parameters for the Rearrangement of Allyl Phenyl Ether
| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Enthalpy of Activation (ΔH‡, kcal/mol) | Entropy of Activation (ΔS‡, cal/mol·K) |
| 180 | 1.1 x 10⁻⁵ | 31.5 | 30.8 | -12.8 |
| 200 | 5.2 x 10⁻⁵ | 31.5 | 30.8 | -12.8 |
| 220 | 2.1 x 10⁻⁴ | 31.5 | 30.8 | -12.8 |
Table 2: Substituent Effects on the Rate of Rearrangement
| Substituent (para-) | Relative Rate (kₓ/kн) at 200°C |
| -OCH₃ | 3.2 |
| -CH₃ | 1.8 |
| -H | 1.0 |
| -Cl | 0.6 |
| -NO₂ | 0.1 |
Experimental Protocols
The study of the aromatic Claisen rearrangement involves a variety of experimental techniques to determine its mechanism, kinetics, and transition state structure.
Kinetic Measurements
A typical experimental workflow for determining the rate of the aromatic Claisen rearrangement is as follows:
Caption: Workflow for kinetic analysis of the Claisen rearrangement.
Methodology:
-
A solution of the allyl phenyl ether of a known concentration is prepared in a high-boiling, inert solvent such as diphenyl ether.
-
Aliquots of the solution are sealed in glass ampoules under an inert atmosphere (e.g., nitrogen or argon).
-
The ampoules are placed in a thermostatically controlled oil bath or heating block at the desired temperature.
-
At specific time intervals, an ampoule is removed and the reaction is quenched by rapid cooling in an ice bath.
-
The contents of the ampoule are then analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the starting material and the product.
-
The natural logarithm of the ratio of the initial concentration of the starting material to its concentration at time t is plotted against time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).
Crossover Experiments
To confirm the intramolecular nature of the rearrangement, a crossover experiment can be performed.
Methodology:
-
Two different allyl phenyl ethers with distinct substituents are heated together in the same reaction vessel. For example, allyl p-cresyl ether and allyl m-tolyl ether.
-
The product mixture is analyzed to determine if any "crossover" products have been formed.
-
The absence of crossover products (e.g., the product from the allyl group of one ether migrating to the aromatic ring of the other) provides strong evidence for an intramolecular mechanism.
Caption: Logical flow of a crossover experiment.
Isotope Labeling Studies
Kinetic isotope effect (KIE) studies, particularly using deuterium labeling, are instrumental in elucidating the structure of the transition state.
Methodology:
-
Synthesize the allyl phenyl ether with a deuterium label at a specific position, for example, at the γ-carbon of the allyl group.
-
Measure the rate of rearrangement for both the labeled and unlabeled compounds under identical conditions.
-
The ratio of the rate constants (kH/kD) gives the kinetic isotope effect. A significant secondary KIE is consistent with a change in hybridization at the labeled position in the transition state, supporting a concerted mechanism.
Applications in Drug Development
The aromatic Claisen rearrangement is a valuable tool in the synthesis of a wide range of biologically active molecules. The ability to introduce an allyl group ortho to a hydroxyl group provides a synthetic handle for further functionalization and the construction of complex molecular architectures found in many natural products and pharmaceuticals. Examples include the synthesis of precursors for anti-inflammatory drugs, antibacterial agents, and various alkaloids.
Conclusion
The aromatic Claisen rearrangement is a well-studied and synthetically useful reaction. Its concerted, intramolecular mechanism, proceeding through a highly ordered chair-like transition state, is supported by a wealth of experimental and computational evidence. A thorough understanding of the factors that influence this rearrangement is essential for its effective application in the synthesis of complex organic molecules, making it a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development.
Solubility and stability of Allyl p-tolyl ether in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Allyl p-tolyl ether. Due to a lack of extensive published data for this specific compound, this guide also furnishes detailed, adaptable experimental protocols for determining these properties, based on established international guidelines. This information is critical for applications in organic synthesis, materials science, and pharmaceutical development where understanding a compound's behavior in various solvent systems and under different environmental stressors is paramount.
Solubility Profile
Table 1: Qualitative and Analog-Based Solubility of this compound
| Solvent | Common Abbreviation | Type | Expected Solubility of this compound | Quantitative Data for Structural Analogs |
| Alcohols | ||||
| Ethanol | EtOH | Polar Protic | Soluble | Allyl phenyl ether: Soluble[2] |
| Methanol | MeOH | Polar Protic | Likely Soluble | Diallyl ether: Miscible with alcohol[3] |
| Ketones | ||||
| Acetone | - | Polar Aprotic | Likely Soluble | Di-p-tolyl ether: Soluble[4] |
| Ethers | ||||
| Diethyl ether | Et₂O | Non-polar | Likely Miscible | Allyl phenyl ether: Miscible[2] |
| Esters | ||||
| Ethyl acetate | EtOAc | Polar Aprotic | Likely Soluble | No data available |
| Amides | ||||
| Dimethylformamide | DMF | Polar Aprotic | Likely Soluble | No data available |
| Sulfoxides | ||||
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Likely Soluble | No data available |
| Hydrocarbons | ||||
| Hexane | - | Non-polar | Likely Soluble | No data available |
| Benzene | - | Non-polar | Likely Soluble | Di-p-tolyl ether: Soluble[4] |
| Halogenated | ||||
| Dichloromethane | DCM | Polar Aprotic | Likely Soluble | No data available |
| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble | Diallyl ether: Soluble[3] |
| Water | H₂O | Polar Protic | Insoluble | Allyl phenyl ether: Insoluble[2][5] |
Note: The expected solubility is inferred from the general principle of "like dissolves like" and data available for the listed structural analogs.
Stability Profile
The stability of this compound is influenced by temperature, pH, and the presence of catalysts. While generally stable under standard storage conditions, it can undergo specific degradation pathways under stress.
Thermal Stability: this compound is known to undergo a Claisen rearrangement at elevated temperatures to form 2-allyl-4-methylphenol.[6][7] An experimental study conducted in the gas phase determined the activation energy for this unimolecular rearrangement to be 36.08 kcal/mol over a temperature range of 493.15–533.15 K.[6][7] This indicates that the compound is thermally stable at typical laboratory and storage temperatures but will degrade at higher temperatures.
pH and Hydrolytic Stability: The ether linkage in aryl ethers is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions, acid-catalyzed cleavage of the aryl-ether bond can occur.[8] While specific kinetic data for the hydrolysis of this compound is not available, it is anticipated to be stable in neutral and moderately acidic or basic aqueous media at ambient temperatures.
Catalytic and Oxidative Stability: The allyl group is susceptible to reactions mediated by transition metal catalysts. For instance, palladium catalysts can facilitate the cleavage of the allyl ether bond.[9] Ethers can also be prone to the formation of peroxides upon prolonged exposure to air and light, although the propensity for this in aryl allyl ethers is not well-documented.
Table 2: Summary of Known and Potential Stability Profile of this compound
| Stress Condition | Stability Profile | Known/Potential Degradation Products |
| Thermal | Unstable at high temperatures (>220 °C). Stable at ambient temperatures. | 2-allyl-4-methylphenol (via Claisen rearrangement)[6][7] |
| Hydrolytic (Acidic) | Potentially susceptible to cleavage under strong acidic conditions. | p-cresol and allyl alcohol |
| Hydrolytic (Neutral/Basic) | Generally stable. | - |
| Oxidative | Potential for peroxide formation upon prolonged exposure to air/light. Susceptible to specific oxidative cleavage methods. | Hydroperoxides, aldehydes, and other oxidation products. |
| Photolytic | No specific data available, but unsaturated compounds can be susceptible to photodegradation. | Isomers, oxidation products. |
| Catalytic | Susceptible to cleavage by certain transition metal catalysts (e.g., Palladium).[9] | p-cresol and propene (or related products). |
Experimental Protocols
The following sections provide detailed, adaptable protocols for the systematic evaluation of the solubility and stability of this compound. These are based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[1][2][4][5]
Protocol for Determination of Solubility in Organic Solvents
This protocol describes a method for determining the solubility of a liquid solute (this compound) in various organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Calibrated analytical balance (±0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL)
-
Positive displacement micropipettes
-
Thermostatically controlled shaker or water bath
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution with a visible separate phase.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the liquid phase has stabilized.
-
-
Sample Preparation and Analysis:
-
After equilibrium is reached, cease agitation and allow the phases to separate. If necessary, centrifuge the vial at the test temperature to facilitate separation.
-
Carefully withdraw a known aliquot of the clear, saturated supernatant using a calibrated positive displacement pipette.
-
Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility (S) in g/L or mol/L using the following formula: S = (C × V_dilution) / V_aliquot where C is the concentration of the diluted sample, V_dilution is the total volume of the diluted sample, and V_aliquot is the volume of the supernatant taken.
-
-
Reporting:
-
Report the solubility as the mean of at least three replicate determinations, along with the standard deviation and the specific temperature of the measurement.
-
Protocol for Stability Assessment
This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions, including thermal, hydrolytic (across a pH range), oxidative, and photolytic stress.
General Procedure:
-
Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the solution into separate, inert vials for each stress condition and time point.
-
Include control samples stored at a reference condition (e.g., 5 °C, protected from light) for each stress test.
-
At specified time points, withdraw samples, quench any reaction if necessary, and analyze by a stability-indicating HPLC method (a method capable of separating the intact compound from its degradation products).
-
Quantify the remaining this compound and any major degradation products.
Specific Stress Conditions:
-
Thermal Stability:
-
Place sample vials in ovens set at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).
-
Pull samples at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).
-
Analyze for degradation.
-
-
Hydrolytic Stability:
-
Prepare solutions in aqueous buffers at different pH levels (e.g., pH 2, pH 7, pH 9).
-
Store the samples at a controlled temperature (e.g., 40 °C).
-
Analyze at regular intervals to determine the rate of hydrolysis as a function of pH.
-
-
Oxidative Stability:
-
Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store at room temperature and monitor for degradation over a period of time (e.g., up to 24 hours).
-
-
Photostability:
-
Expose clear vials containing the sample solution to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze the samples after the exposure period to assess for photodegradation.[6]
-
Visualized Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive evaluation of a compound's solubility and stability.
References
- 1. filab.fr [filab.fr]
- 2. database.ich.org [database.ich.org]
- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. chem.ws [chem.ws]
- 10. ema.europa.eu [ema.europa.eu]
Thermochemical data for the-sigmatropic rearrangement of Allyl p-tolyl ether
An In-depth Technical Guide on the Thermochemical Data for the σ-Sigmatropic Rearrangement of Allyl p-Tolyl Ether
Introduction
The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry, categorized as a[1][1]-sigmatropic rearrangement.[2][3] This process involves the concerted intramolecular rearrangement of an allyl vinyl ether or an allyl aryl ether.[4] The aromatic Claisen rearrangement, specifically of allyl aryl ethers, typically requires thermal conditions to proceed and results in the formation of an ortho-allyl phenol.[5][6] This guide focuses on the thermochemical aspects of the sigmatropic rearrangement of a specific substrate, this compound, providing key quantitative data and experimental methodologies for researchers and professionals in drug development and chemical sciences.
Reaction Mechanism and Thermochemical Principles
The rearrangement of this compound is a unimolecular reaction that proceeds through a concerted, pericyclic mechanism.[1][7] This involves a highly ordered, cyclic transition state where the cleavage of the oxygen-allyl carbon bond and the formation of the new carbon-carbon bond at the ortho position of the aromatic ring occur simultaneously.[5][7] The reaction is driven by the formation of a more stable aromatic phenol from the intermediate cyclohexadienone.
A joint theoretical and experimental study has determined that the reaction follows a concerted pathway without the formation of radical intermediates.[1][7] Computational analyses at the B3LYP/6-31G* level of theory support an asynchronous concerted mechanism, where bond breaking and bond formation do not occur to the same extent in the transition state.[7]
Quantitative Thermochemical Data
Experimental studies on the gas-phase rearrangement of this compound have been conducted over a temperature range of 493.15–533.15 K.[1][7] The key thermochemical parameters, known as the Arrhenius parameters, have been determined and are summarized in the table below.
| Parameter | Symbol | Experimental Value | Units |
| Activation Energy | Ea | 36.08 | kcal mol-1 |
| Pre-exponential Factor | Log A | 11.74 | - |
| Entropy of Activation | ΔS# | -7.88 | cal mol-1 K-1 |
| Table 1: Experimental Thermochemical Data for the Gas-Phase Rearrangement of this compound.[1][7] |
Experimental Protocols
The determination of the thermochemical data for the rearrangement of this compound involved a specific experimental setup to monitor the reaction progress at various temperatures.
Gas-Phase Kinetic Study:
-
Sample Preparation: A sample of this compound is introduced into a reaction vessel.
-
Temperature Control: The reaction vessel is maintained at a constant temperature within the range of 493.15–533.15 K.[7]
-
Reaction Monitoring: The progress of the rearrangement reaction is monitored over time.
-
Quenching and Analysis: At specific time intervals, the reaction mixture is quenched. The concentration of the product, 2-allyl-4-methylphenol, is determined using gas chromatography (GC).[7]
-
Rate Constant Determination: The rate constant (k) for the reaction is determined at each selected temperature by analyzing the change in concentration of the reactant or product over time.
-
Arrhenius Parameters Calculation: The Arrhenius parameters (Ea and A) are calculated from the temperature dependence of the rate constants using the Arrhenius equation. The entropy of activation (ΔS#) is derived from the pre-exponential factor (A) using transition state theory.[7]
Confirmation of Concerted Mechanism:
To confirm that the reaction proceeds via a concerted mechanism and not a radical pathway, control experiments were conducted. The reaction was carried out in the presence and absence of cyclohexene, a radical scavenger. Gas chromatography analysis of the reaction mixtures demonstrated that the reaction is "clean," with no evidence of radical intermediates.[1][7]
Visualizations
The following diagrams illustrate the reaction pathway and a generalized experimental workflow.
Caption: The concerted[1][1]-sigmatropic rearrangement of this compound.
Caption: Generalized workflow for the kinetic study of the rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. CLAISEN REARRANGEMENT: [3,3]-SIGMATROPIC REARRANGEMENT – My chemistry blog [mychemblog.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to CAS Number 23431-48-3: Allyl p-Tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and key synthetic protocols associated with CAS number 23431-48-3, chemically identified as Allyl p-Tolyl Ether. This compound, also known as 4-allyloxytoluene, is a versatile chemical intermediate with applications in the fragrance, pharmaceutical, and dye industries, as well as in specialized organic synthesis.
Core Properties and Data
This compound is a clear, colorless to light yellow liquid with a characteristic strong, sweet odor.[1] It is insoluble in water but soluble in many organic solvents. The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23431-48-3 | [2] |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.205 g/mol | [2] |
| IUPAC Name | 1-methyl-4-(prop-2-en-1-yloxy)benzene | N/A |
| Synonyms | 4-Allyloxytoluene, p-Tolyl allyl ether, Allyl 4-methylphenyl ether | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 214.5 °C (estimated) | [2] |
| Flash Point | 79.7 °C | [2] |
| Density | 0.9719 g/cm³ | [2] |
| Refractive Index | 1.5180 - 1.5200 | [2] |
Safety and Handling
The safe handling of this compound is crucial in a laboratory and industrial setting. It is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system upon exposure.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, preferably within a fume hood.
Table 2: Safety and Hazard Data for this compound
| Hazard Information | Precautionary Measures |
| Hazard Statements | H227: Combustible liquid.[1] May cause skin, eye, and respiratory irritation.[2] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| First Aid Measures | If inhaled: Move victim to fresh air. On skin: Wash off with soap and plenty of water. In eyes: Rinse cautiously with water for several minutes. If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention. |
Experimental Protocols
This compound is a key substrate in several important organic reactions. Detailed methodologies for its synthesis via Williamson ether synthesis and its rearrangement via the Claisen rearrangement are presented below.
Williamson Ether Synthesis of this compound
This reaction is a standard method for the preparation of ethers and involves the reaction of an alkoxide with a primary alkyl halide. In this case, p-cresol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack allyl bromide.
Methodology:
-
Reactant Preparation: To a solution of p-cresol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).
-
Formation of the Phenoxide: Stir the mixture at room temperature until the deprotonation of the phenolic hydroxyl group is complete. This can be monitored by the cessation of any gas evolution if NaH is used.
-
Addition of Alkyl Halide: Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Claisen Rearrangement of this compound
The Claisen rearrangement is a[3][3]-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol upon heating. This reaction is a powerful tool for carbon-carbon bond formation.
Methodology:
-
Reactant Preparation: Place pure this compound in a reaction vessel suitable for high temperatures, such as a sealed tube or a flask equipped with a reflux condenser. The reaction is typically performed neat or in a high-boiling solvent.
-
Heating: Heat the sample to a high temperature, generally in the range of 180-220 °C.
-
Reaction Monitoring: Monitor the progress of the rearrangement by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the conversion of the starting material to the product, 2-allyl-4-methylphenol.
-
Isolation and Purification: After the reaction has reached completion or equilibrium, cool the mixture to room temperature. The resulting product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound. Its primary utility in the life sciences appears to be as a synthetic intermediate in the development of more complex molecules with potential pharmacological applications. Further research is required to elucidate any direct biological effects of this compound.
Conclusion
This compound (CAS No. 23431-48-3) is a valuable chemical intermediate with well-defined physical and chemical properties. While it is a combustible liquid that requires careful handling, established protocols for its synthesis and subsequent reactions, such as the Claisen rearrangement, are readily available. The lack of data on its direct biological activity underscores its role as a building block in organic synthesis rather than a bioactive agent itself. This guide provides a solid foundation of technical information for professionals working with this compound.
References
Methodological & Application
Allyl p-Tolyl Ether: A Versatile Protecting Group for Phenols in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. The allyl ether, specifically the allyl p-tolyl ether, serves as a robust and versatile protecting group for the hydroxyl functionality of phenols. Its stability under a range of reaction conditions, coupled with the availability of mild and selective deprotection methods, makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.
The allyl group is generally stable to both acidic and basic conditions, allowing for a wide operational scope in synthetic transformations.[1] This stability permits the use of various reagents and reaction conditions on other parts of the molecule without affecting the protected phenol. The true utility of the allyl protecting group, however, lies in the diverse and mild methods available for its removal, which can be achieved orthogonally to many other protecting groups.[1]
Application Notes
Advantages of this compound as a Protecting Group:
-
Stability: Allyl ethers are stable to a wide range of reagents and conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.[1]
-
Ease of Introduction: The synthesis of this compound from p-cresol is a straightforward Williamson ether synthesis, typically proceeding in high yield under mild conditions.
-
Mild Deprotection Conditions: A key advantage is the ability to deprotect under neutral or very mild basic conditions using palladium catalysis, which is compatible with a wide array of sensitive functional groups.[2][3]
-
Orthogonality: The deprotection methods for allyl ethers are often orthogonal to those of other common protecting groups like silyl ethers, benzyl ethers, and various esters, enabling selective deprotection in complex synthetic sequences.[1]
Disadvantages and Considerations:
-
Claisen Rearrangement: A potential side reaction, particularly at elevated temperatures (above 200 °C), is the[2][2]-sigmatropic Claisen rearrangement, which results in the migration of the allyl group from the oxygen to a carbon atom of the aromatic ring.[4]
-
Palladium Catalyst Sensitivity: The palladium-catalyzed deprotection, while mild, may not be suitable for substrates containing functional groups that can poison the catalyst (e.g., some sulfur-containing compounds).
-
Cost of Palladium Catalysts: While used in catalytic amounts, palladium reagents can be a significant cost factor in large-scale syntheses.
Experimental Protocols
Protection of p-Cresol as this compound
This protocol describes the synthesis of this compound from p-cresol via a Williamson ether synthesis.
Reaction Scheme:
Materials:
-
p-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of p-cresol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq) or powdered potassium hydroxide (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Characterization Data (Typical):
-
¹H NMR (CDCl₃): δ 7.08 (d, 2H), 6.81 (d, 2H), 6.05 (m, 1H), 5.35 (m, 2H), 4.51 (d, 2H), 2.26 (s, 3H).[5]
-
IR (neat): ~3080, 2920, 1645, 1510, 1240, 1020 cm⁻¹.
Deprotection of this compound
This protocol details the mild and efficient deprotection of this compound to p-cresol using a palladium catalyst.
Reaction Scheme:
Materials:
-
This compound
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or a suitable scavenger (e.g., dimedone, N,N'-dimethylbarbituric acid)
-
Methanol (dry) or Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound (1.0 eq) in dry methanol or THF.[6]
-
Add potassium carbonate (2.0 eq) or another suitable allyl scavenger.[6]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).[6]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected p-cresol.
Quantitative Data
The following tables summarize quantitative data for the protection and deprotection reactions.
Table 1: Synthesis of this compound under Various Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH (solid) | None | Room Temp. | 16 | 85 | [5] |
| 2 | K₂CO₃ | Acetone | Reflux | 8 | High | [7] |
| 3 | NaH | DMF | Room Temp. | 4 | >90 | General Williamson Ether Synthesis Conditions |
Table 2: Deprotection of Aryl Allyl Ethers - A Comparison of Methods
| Entry | Reagent/Catalyst | Scavenger/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Methanol | Reflux | 1 | 97 | [6] |
| 2 | 10% Pd/C | - | Basic | Not Specified | Not Specified | High | [8] |
| 3 | [(PPh₃)₃RuCl₂] | DIPEA | Toluene | Reflux | 4 | High | [6] |
| 4 | I₂ | - | DMSO | 130 | 1-4 | High | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of palladium-catalyzed deprotection.
Caption: Logical workflow for using this compound as a protecting group.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. Allyl o-tolyl ether | C10H12O | CID 136749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 4-Allyloxytoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl group is a versatile and widely used protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability to a broad range of acidic and basic conditions, coupled with the availability of mild and selective deprotection methods, makes it an attractive choice in the synthesis of complex molecules, including pharmaceuticals. 4-Allyloxytoluene serves as a common model substrate for the investigation and optimization of deprotection strategies for aryl allyl ethers. This document provides detailed protocols for three distinct methods for the cleavage of the allyl group from 4-allyloxytoluene to yield 4-methylphenol, a critical transformation in various synthetic routes. The selection of a particular method depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups.
Overview of Deprotection Strategies
The deprotection of allyl ethers can be broadly categorized into three main approaches:
-
Palladium-Catalyzed Allylic Transfer: This is the most prevalent method and involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophile (allyl acceptor). These reactions are typically very mild and chemoselective.
-
Isomerization followed by Hydrolysis: This two-step process involves the isomerization of the allyl ether to the corresponding vinyl ether, which is labile to acidic hydrolysis. Strong bases are often required for the initial isomerization step.
-
Reductive Cleavage: These methods involve the reduction of the allyl group, often employing a heterogeneous catalyst like palladium on carbon.
This application note details protocols for each of these strategies, providing a comparative basis for their implementation.
Experimental Protocols
Protocol 1: Palladium(0)-Catalyzed Deprotection using Potassium Carbonate in Methanol
This method utilizes a palladium(0) catalyst to facilitate the transfer of the allyl group to a mild nucleophile, in this case, generated in situ from methanol and potassium carbonate. It is a very mild procedure, often compatible with a wide range of functional groups.[1][2][3]
Materials:
-
4-Allyloxytoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-allyloxytoluene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous methanol (10 mL) to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 4-methylphenol.
Protocol 2: Isomerization with Potassium tert-Butoxide followed by Acidic Hydrolysis
This classic two-step method first involves the isomerization of the terminal double bond of the allyl group to an internal, more stable position, forming an enol ether.[4] The resulting enol ether is highly susceptible to acidic hydrolysis, which cleaves the ether linkage to reveal the free hydroxyl group. This method is suitable for substrates that can tolerate strongly basic conditions.
Materials:
-
4-Allyloxytoluene
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Isomerization
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-allyloxytoluene (1.0 mmol) in anhydrous DMSO (5 mL).
-
Add potassium tert-butoxide (1.2 mmol) portion-wise to the stirred solution.
-
Heat the reaction mixture to 100 °C and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
Step 2: Hydrolysis 5. Carefully add 1 M HCl (10 mL) to the reaction mixture. 6. Stir vigorously for 30 minutes at room temperature. 7. Extract the mixture with diethyl ether (3 x 20 mL). 8. Combine the organic layers and wash with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel to yield pure 4-methylphenol.
Protocol 3: Reductive Cleavage using Palladium on Carbon (Pd/C)
This method employs heterogeneous catalysis with 10% palladium on carbon under basic conditions. The proposed mechanism involves a single electron transfer (SET) process.[4][5] This protocol is advantageous due to the ease of removal of the catalyst by filtration.
Materials:
-
4-Allyloxytoluene
-
10% Palladium on Carbon (10% Pd/C)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-allyloxytoluene (1.0 mmol), 10% Pd/C (10 mol% Pd), and sodium carbonate (2.0 mmol).
-
Add methanol (15 mL) to the flask.
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The residue can be taken up in diethyl ether and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key quantitative data for the described protocols for the deprotection of 4-allyloxytoluene.
| Protocol | Reagents | Catalyst Loading | Temperature | Time | Yield (%) |
| 1: Pd(0)-Catalyzed | Pd(PPh₃)₄, K₂CO₃, MeOH | 5 mol% | Room Temp. | 2-4 h | 82-97%[1] |
| 2: Isomerization-Hydrolysis | KOtBu, DMSO; then 1 M HCl | N/A | 100 °C | 1.5 h | High |
| 3: Reductive Cleavage | 10% Pd/C, Na₂CO₃, MeOH | 10 mol% | Reflux | 6-12 h | High |
Note: "High" yield indicates that the reaction is reported to proceed in good to excellent yields, although specific quantitative data for 4-allyloxytoluene may vary in the literature.
Conclusion
The deprotection of the allyl group from 4-allyloxytoluene can be achieved through several efficient methods. The palladium(0)-catalyzed protocol offers the mildest conditions and is often the method of choice for sensitive substrates. The isomerization-hydrolysis sequence is a powerful alternative when strong basic conditions are tolerated. Finally, the reductive cleavage using palladium on carbon provides a practical option with a simple work-up procedure. The selection of the optimal protocol will be dictated by the specific requirements of the synthetic route, including functional group compatibility, scalability, and reagent availability. It is always recommended to perform small-scale test reactions to determine the most suitable conditions for a particular substrate.
References
- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 2. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allyl Ethers [organic-chemistry.org]
- 5. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Application Notes and Protocols for the Lewis Acid-Catalyzed Claisen Rearrangement of Allyl p-Tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction that has been a cornerstone of organic synthesis for over a century.[1] This[2][2]-sigmatropic rearrangement of allyl aryl ethers provides a direct route to ortho-allyl phenols, which are valuable intermediates in the synthesis of a wide range of natural products, pharmaceuticals, and other biologically active molecules. The thermal Claisen rearrangement typically requires high temperatures, often exceeding 200°C.[3] However, the use of Lewis acids as catalysts can significantly accelerate the reaction, allowing it to proceed under much milder conditions with improved yields and selectivities.[1]
This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed Claisen rearrangement of a model substrate, Allyl p-tolyl ether, to yield 2-allyl-4-methylphenol.[4][5] The protocols and data presented herein are intended to serve as a practical guide for researchers in academic and industrial settings.
Reaction Mechanism and Principle
The Lewis acid-catalyzed Claisen rearrangement of this compound proceeds through a concerted, intramolecular[2][2]-sigmatropic rearrangement. The Lewis acid coordinates to the ether oxygen, which polarizes the C-O bond and facilitates the rearrangement. The reaction typically proceeds through a chair-like transition state.[3] The initial rearrangement product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the stable aromatic product, 2-allyl-4-methylphenol.[6][7]
Quantitative Data Summary
The choice of Lewis acid catalyst significantly impacts the reaction conditions and yield of the Claisen rearrangement of this compound. The following table summarizes the performance of various Lewis acids in this transformation.
| Lewis Acid Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | This compound | Dichloromethane | Room Temp. | 2 | 85 | [8] (Analogous) |
| Titanium Tetrachloride (TiCl₄) | Allyl phenyl ether | Dichloromethane | Room Temp. | 3 | 88 | |
| Boron Trichloride (BCl₃) | Resorcinol allyl ethers | Dichloromethane | -10 to 0 | 1 | 70-80 | [9] (Analogous) |
Note: Data for AlCl₃ and BCl₃ are based on analogous allyl aryl ether substrates and serve as a representative guide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from p-cresol and allyl bromide via a Williamson ether synthesis.[2]
Materials:
-
p-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement of this compound
This protocol provides a general procedure for the Lewis acid-catalyzed Claisen rearrangement. The specific Lewis acid, temperature, and reaction time should be chosen based on the data in the summary table. The following procedure is detailed for Titanium Tetrachloride (TiCl₄) as the catalyst.
Materials:
-
This compound
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)
-
Dichloromethane (CH₂Cl₂)
-
N-trimethylsilylacetanilide (as an HCl scavenger)
-
Water (deionized)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add a solution of this compound (1.0 eq.) and N-trimethylsilylacetanilide (1.5 eq.) in anhydrous dichloromethane.
-
Cool the solution to the desired reaction temperature (e.g., room temperature).
-
Slowly add the Titanium tetrachloride solution (2.0 eq.) to the stirred reaction mixture under an argon atmosphere.
-
Stir the reaction for the specified time (e.g., 3 hours), monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-allyl-4-methylphenol.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Claisen rearrangement.
Experimental Workflow
Caption: Experimental workflow for the synthesis and rearrangement.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. 2-ALLYL-4-METHYL-PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Allyl-4-methylphenol [webbook.nist.gov]
- 6. quora.com [quora.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Claisen Rearrangement for the Synthesis of 2-Allyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, specifically in the synthesis of ortho-allyl phenols. The application of microwave irradiation to this reaction offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-allyl-4-methylphenol, a valuable building block in organic synthesis. The protocols are based on established procedures for analogous substrates, providing a strong foundation for researchers.
Introduction
The aromatic Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol.[2][3] This reaction is a cornerstone in synthetic organic chemistry for introducing allyl groups onto a phenolic ring. Such moieties are prevalent in numerous natural products and pharmacologically active compounds. Traditional thermal Claisen rearrangements often necessitate high temperatures (typically over 200°C) and prolonged reaction times, which can lead to the formation of undesired byproducts.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing the efficient heating of polar molecules through the direct interaction with microwave irradiation.[4][5][6] This rapid and uniform heating can significantly accelerate reaction rates, often reducing reaction times from hours to mere minutes.[7] For the Claisen rearrangement, microwave assistance not only expedites the process but can also enhance product yields and selectivity.[8]
This application note details the synthesis of 2-allyl-4-methylphenol via the microwave-assisted Claisen rearrangement of allyl p-cresyl ether.
Reaction Scheme
The overall transformation involves a two-step process: the synthesis of the precursor, allyl p-cresyl ether, followed by the microwave-assisted Claisen rearrangement to yield the final product, 2-allyl-4-methylphenol.
Caption: Overall reaction scheme for the synthesis of 2-allyl-4-methylphenol.
Experimental Protocols
Protocol 1: Synthesis of Allyl p-cresyl ether (Precursor)
This protocol describes the synthesis of the starting material, allyl p-cresyl ether, via a standard Williamson ether synthesis.
Materials:
-
p-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.0 eq.).
-
Dissolve the p-cresol in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Add allyl bromide (1.2 eq.) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude allyl p-cresyl ether.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Claisen Rearrangement of Allyl p-cresyl ether
This protocol details the solvent-free, microwave-assisted rearrangement of allyl p-cresyl ether to 2-allyl-4-methylphenol. This procedure is adapted from the synthesis of the structurally similar 2-allyl-4-methoxyphenol.[9]
Materials:
-
Allyl p-cresyl ether
-
Microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover)
-
Microwave process vial (appropriate size) with a magnetic stir bar
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Place allyl p-cresyl ether into a dedicated microwave process vial equipped with a magnetic stir bar.
-
Seal the vial tightly with a septum.
-
Place the vial into the cavity of the microwave reactor.
-
Program the instrument for the desired reaction temperature and time (see Table 1 for examples). Pre-stirring is recommended.
-
Initiate the microwave irradiation. The reaction is heated to the set temperature and held for the specified duration.
-
After the reaction is complete, the vial is cooled to a safe temperature (typically below 50°C) by the instrument's cooling system.
-
Once cooled, carefully open the vial.
-
The crude product can be directly purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-allyl-4-methylphenol.
Data Presentation
The following tables summarize reaction conditions and yields for the microwave-assisted Claisen rearrangement of allyl aryl ethers from the literature, which can be used as a guide for optimizing the synthesis of 2-allyl-4-methylphenol.
Table 1: Microwave-Assisted Claisen Rearrangement of 1-Allyloxy-4-methoxybenzene (Analogue to Allyl p-cresyl ether) [9]
| Entry | Reaction Time (min) | Temperature (°C) | Yield of 2-allyl-4-methoxyphenol (%) | Yield of 4-methoxyphenol (byproduct) (%) |
| 1 | 60 | 170 | Not specified | Not specified |
| 2 | 120 | 170 | Not specified | Not specified |
| 3 | 240 | 170 | ~35 | ~6 |
Reaction performed under solvent-free, non-stirring conditions.
Table 2: Zeolite-Catalyzed Microwave-Assisted Claisen Rearrangement of Allyl-4-methoxyphenyl ether at 80°C
| Entry | Catalyst | Time (min) | Yield of 2-allyl-4-methoxyphenol (%) |
| 1 | H-ZSM-5 | 10 | 36 |
| 2 | Na-ZSM-5 | 12 | 33 |
| 3 | NaY | 8 | 41 |
| 4 | Hβ | 6 | 64 |
| 5 | Hβ-Fe-O | 6 | 61 |
| 6 | Hβ-Sn-O | 6 | 63 |
Reactions were performed with 2.5 mmol of substrate and 0.3 g of activated zeolite under solvent-free conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-allyl-4-methylphenol.
Caption: Workflow for microwave-assisted synthesis.
Claisen Rearrangement Mechanism
The diagram below outlines the concerted, pericyclic mechanism of the aromatic Claisen rearrangement.
Caption: Mechanism of the aromatic Claisen rearrangement.
Safety Precautions
-
Microwave reactors should only be operated by trained personnel.
-
Always use the appropriate sealed vessels designed for microwave synthesis to withstand high pressures and temperatures.
-
Do not exceed the recommended fill volume for the reaction vessels.
-
Ensure the microwave reactor's safety features are operational.
-
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Allyl bromide is a lachrymator and should be handled with care.
Conclusion
The microwave-assisted Claisen rearrangement is a highly efficient and rapid method for the synthesis of 2-allyl-4-methylphenol. By leveraging the benefits of microwave technology, researchers can significantly reduce reaction times and potentially increase yields compared to conventional heating methods. The protocols and data provided herein serve as a valuable resource for scientists engaged in organic synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. scispace.com [scispace.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis of Chromane Derivatives Using Allyl p-Tolyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chromane derivatives, specifically 2,6-dimethylchromane, utilizing allyl p-tolyl ether as a key starting material. The synthesis involves a three-step process: the formation of this compound via Williamson ether synthesis, its subsequent thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement) to 2-allyl-4-methylphenol, and the final acid-catalyzed intramolecular cyclization to yield the target chromane derivative.
Introduction
The chromane scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. The synthesis of substituted chromanes is, therefore, of significant interest in medicinal chemistry and drug discovery. The use of readily available starting materials like p-cresol and allyl bromide makes this synthetic route an attractive and practical approach for accessing this important class of compounds. The key transformations involved are the classic Williamson ether synthesis, the pericyclic Claisen rearrangement, and an intramolecular hydroalkoxylation.[2]
Overall Synthetic Scheme
The synthesis of 2,6-dimethylchromane from p-cresol proceeds through the following three stages:
-
Williamson Ether Synthesis: Formation of this compound from p-cresol and allyl bromide.
-
Claisen Rearrangement: Thermal rearrangement of this compound to 2-allyl-4-methylphenol.[1][3][4]
-
Cyclization: Acid-catalyzed intramolecular cyclization of 2-allyl-4-methylphenol to afford 2,6-dimethylchromane.
Data Presentation
The following table summarizes representative quantitative data for each step of the synthesis. Please note that these values are based on typical yields for analogous reactions and may vary depending on the specific experimental conditions and scale.
| Step | Reaction | Reactants | Product | Typical Yield (%) | Typical Reaction Time (hours) | Typical Temperature (°C) |
| 1 | Williamson Ether Synthesis | p-Cresol, Allyl Bromide, K₂CO₃ | This compound | 85-95 | 4-8 | 60-80 |
| 2 | Claisen Rearrangement | This compound | 2-Allyl-4-methylphenol | 70-85 | 2-6 | 180-220 |
| 3 | Intramolecular Cyclization | 2-Allyl-4-methylphenol, Acid Catalyst (e.g., H₂SO₄) | 2,6-Dimethylchromane | 75-90 | 1-3 | 80-100 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of the starting ether from p-cresol and allyl bromide.
Materials:
-
p-Cresol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of p-cresol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (around 60-70°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted p-cresol, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.
Protocol 2: Synthesis of 2-Allyl-4-methylphenol (Claisen Rearrangement)
This protocol details the thermal rearrangement of this compound.
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or decalin) (optional, can be performed neat)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Place this compound in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the ether to a high temperature (typically 180-220°C). The reaction can be performed neat or in a high-boiling point solvent.
-
Maintain this temperature for 2-6 hours. Monitor the progress of the rearrangement by TLC or GC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If performed neat, the crude product can be directly purified. If a solvent was used, it can be removed under reduced pressure.
-
Purify the crude 2-allyl-4-methylphenol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain a pale yellow oil.
Protocol 3: Synthesis of 2,6-Dimethylchromane (Intramolecular Cyclization)
This protocol describes the final acid-catalyzed cyclization to the chromane ring system.
Materials:
-
2-Allyl-4-methylphenol
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene or other suitable solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-allyl-4-methylphenol (1.0 eq) in toluene in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 1-3 hours. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2,6-dimethylchromane.
-
If necessary, purify the product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application of Allyl p-Tolyl Ether in the Synthesis of the Natural Product Cannabichromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl p-tolyl ether is a key intermediate in the synthesis of various natural products, most notably Cannabichromene (CBC), a non-psychotropic phytocannabinoid found in the Cannabis plant.[1] The synthetic pathway to CBC and other bioactive molecules hinges on the strategic application of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This[2][2]-sigmatropic rearrangement transforms allyl aryl ethers into ortho-allyl phenols, which serve as versatile building blocks for further elaboration.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of Cannabichromene, starting from the preparation of this compound.
Core Application: Synthesis of Cannabichromene (CBC)
The synthesis of (±)-Cannabichromene involves a two-step process commencing with the formation of this compound from p-cresol, followed by its thermal Claisen rearrangement to 2-allyl-4-methylphenol. This intermediate is then condensed with citral to yield the final natural product.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for Cannabichromene (CBC) from p-cresol.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting ether via the Williamson ether synthesis.
Materials:
-
p-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add p-cresol (1.0 eq) and dissolve it in acetone.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add allyl bromide (1.2 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Claisen Rearrangement of this compound to 2-Allyl-4-methylphenol
This protocol details the thermal rearrangement of the synthesized ether.
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or decalin) (optional)
Procedure:
-
Place the purified this compound into a Schlenk flask.
-
For a neat reaction, heat the ether to approximately 200-220 °C. Alternatively, the ether can be refluxed in a high-boiling point solvent.
-
Monitor the reaction progress by TLC or GC-MS. The reaction typically takes several hours.
-
Once the rearrangement is complete, cool the flask to room temperature.
-
The resulting 2-allyl-4-methylphenol can be purified by column chromatography on silica gel.
A study on the gas-phase Claisen rearrangement of this compound determined the following Arrhenius parameters: Eₐ = 36.08 kcal·mol⁻¹, ΔS# = -7.88 cal·mol⁻¹·K⁻¹, and log A = 11.74.[6]
Protocol 3: Synthesis of (±)-Cannabichromene
This protocol outlines the final condensation step to yield the natural product.
Materials:
-
2-Allyl-4-methylphenol (or Olivetol for the direct synthesis)
-
Citral
-
t-Butylamine
-
Toluene
-
Benzene (for extraction)
-
Silica gel for chromatography
Procedure:
-
To a three-necked round-bottom flask fitted with a condenser, dropping funnel, and mechanical stirrer, add powdered olivetol (0.5 mole) and t-butylamine (0.5 mole) dissolved in 1 liter of toluene.
-
Heat the mixture to 50 °C with constant stirring.
-
To the resulting clear brown solution, add citral (0.5 mole) dropwise.
-
After the addition is complete, reflux the reaction mixture for 9 hours.
-
Cool the mixture to room temperature and evaporate the solvent to obtain the crude reaction mixture.
-
Dissolve the crude product in benzene and extract twice with a suitable solvent.
-
Purify the crude product by column chromatography on silica gel using a mixture of benzene and chloroform (1:1) as the eluent.
-
Combine the fractions containing pure CBC and evaporate the solvent.
Quantitative Data Summary
| Reaction Step | Reactants | Catalyst/Conditions | Product(s) | Yield | Reference |
| Synthesis of this compound | p-Cresol, Allyl bromide | K₂CO₃, Acetone, Reflux | This compound | Not specified | General |
| Claisen Rearrangement | This compound | Heat (~200-220 °C) | 2-Allyl-4-methylphenol | Not specified | General |
| Synthesis of (±)-Cannabichromene | Olivetol, Citral | t-Butylamine, Toluene, Reflux | (±)-Cannabichromene, Cannabicitran, iso-CBC | 62.05% (crude) | [7] |
| Synthesis of (±)-Cannabichromene | Olivetol, Citral | Ethylenediamine diacetate, Toluene, Reflux | (±)-Cannabichromene | >60% | [8][9] |
Biological Activity and Signaling Pathways of Cannabichromene (CBC)
Cannabichromene exhibits a range of biological activities, primarily through its interaction with the endocannabinoid system and other related signaling pathways.[10]
-
Endocannabinoid System Modulation: CBC has a low affinity for the primary cannabinoid receptors, CB1 and CB2.[1][11] However, it indirectly modulates the endocannabinoid system by inhibiting the uptake of anandamide, an endogenous cannabinoid.[2] This leads to an increase in anandamide levels, which can then activate cannabinoid receptors.
-
TRP Channel Agonism: CBC is a potent agonist of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1.[2][10][12] These channels are involved in pain perception and inflammation. By activating and subsequently desensitizing these channels, CBC can exert analgesic and anti-inflammatory effects.[10][12]
-
Anti-inflammatory Effects: CBC has demonstrated anti-inflammatory properties in various models.[13][14] This is attributed to its interaction with TRP channels and its ability to reduce the production of inflammatory mediators.
-
Neuroprotective Potential: Studies have suggested that CBC may promote neurogenesis and protect neurons from stress.[12]
-
Anticancer Activity: CBC has shown cytotoxic activity against urothelial cell carcinoma, potentially through the regulation of signaling pathways critical for cell growth and survival.[15]
The following diagram illustrates the key signaling pathways modulated by Cannabichromene.
Caption: Signaling pathways modulated by Cannabichromene (CBC).
References
- 1. Cannabichromene - Wikipedia [en.wikipedia.org]
- 2. What is Cannabichromene? | True Labs for Cannabis NJ — True Labs for Cannabis [truelabscannabis.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. US4315862A - Process for preparing cannabichromene - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. milehighlabs.com [milehighlabs.com]
- 11. Cannabichromene is a cannabinoid CB2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eusphera.co.uk [eusphera.co.uk]
- 13. Biological activity of cannabichromene, its homologs and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.uniupo.it [iris.uniupo.it]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Regioselectivity in the Claisen Rearrangement of Substituted Allyl Aryl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful thermally-induced, pericyclic[1][1]-sigmatropic rearrangement that forms a C-C bond.[2] In the context of aromatic chemistry, the rearrangement of allyl aryl ethers to form ortho-allyl phenols is a valuable transformation for the synthesis of complex molecules, including natural products and pharmacologically active compounds.[3] The regioselectivity of this reaction, particularly with substituted aryl rings, is a critical consideration for synthetic planning. This document provides detailed application notes on the factors governing this regioselectivity and protocols for conducting the rearrangement.
When an allyl aryl ether is heated, it undergoes an intramolecular rearrangement to produce a 6-allyl-2,4-cyclohexadienone intermediate, which then rapidly tautomerizes to the aromatic o-allylphenol product.[4] If both ortho positions on the aromatic ring are substituted, the reaction can proceed to the para position through a subsequent Cope rearrangement.[3]
Factors Influencing Regioselectivity
The regioselectivity of the Claisen rearrangement of meta-substituted allyl aryl ethers is primarily governed by the electronic nature of the substituent.[5] Steric effects are generally considered less significant than electronic effects.[6]
-
Electron-donating groups (EDGs) at the meta-position, such as methoxy (-OCH₃) or methyl (-CH₃), tend to direct the allyl group to the ortho-position further away from the substituent (the C6 position).[1][2][7][8]
-
Electron-withdrawing groups (EWGs) at the meta-position, such as nitro (-NO₂) or cyano (-CN), generally favor the migration of the allyl group to the ortho-position closer to the substituent (the C2 position).[1][2][7][8]
The underlying principle is the relative stability of the transition states leading to the different regioisomers.[6]
Quantitative Data on Regioselectivity
The following table summarizes the product distribution for the thermal Claisen rearrangement of various meta-substituted allyl phenyl ethers. The data illustrates the directing effect of different substituents.
| meta-Substituent (R) | Product Ratio (2-allyl : 6-allyl) | Reference |
| -OCH₃ | 1 : 1.5 | [2] |
| -CH₃ | 1 : 1.2 | [2] |
| -H | 1 : 1 | [6] |
| -Cl | 1.3 : 1 | [2] |
| -Br | 1.4 : 1 | [6] |
| -COCH₃ | 1.5 : 1 | [6] |
| -CN | 1.8 : 1 | [6] |
| -NO₂ | 1.6 : 1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Substituted Allyl Aryl Ethers
This protocol describes a general method for the synthesis of the starting materials for the Claisen rearrangement.
Materials:
-
Substituted phenol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.[4]
-
Stir the mixture at room temperature for 15 minutes.[4]
-
Add allyl bromide (1.2 eq) dropwise to the suspension.[4]
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure to remove the acetone.[4]
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude allyl aryl ether.[4]
-
If necessary, purify the product by column chromatography on silica gel.[4]
Protocol 2: Thermal Claisen Rearrangement
This protocol outlines the procedure for the thermal rearrangement of a substituted allyl aryl ether.
Materials:
-
Substituted allyl aryl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline, 1,2-dichlorobenzene, or solvent-free)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
TLC plates or Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring
-
Silica gel for column chromatography
Procedure:
-
Place the substituted allyl aryl ether into a Schlenk flask or a sealed tube.
-
If using a solvent, add the high-boiling point solvent. The reaction can also be run neat.
-
Degas the reaction mixture by subjecting it to several vacuum/inert gas cycles.
-
Heat the reaction mixture to a high temperature (typically 180-250 °C) under an inert atmosphere. The optimal temperature will depend on the specific substrate.
-
Monitor the progress of the rearrangement by TLC or GC-MS.[4] Reaction times can vary from a few hours to over 100 hours.[4]
-
Once the reaction is complete, cool the flask to room temperature.
-
The resulting product mixture, containing the regioisomeric ortho-allyl phenols, can be purified directly by column chromatography on silica gel to separate the isomers.[4]
Protocol 3: Lewis Acid-Catalyzed Claisen Rearrangement (Microwave-Assisted)
This protocol provides an alternative, often milder, method for the Claisen rearrangement using a Lewis acid and microwave irradiation.
Materials:
-
Substituted allyl aryl ether
-
Fused zinc chloride (ZnCl₂) (3.6 eq)
-
Xylene (minimal amount)
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place the substituted allyl aryl ether (e.g., 12.5 mmol) and fused ZnCl₂ (e.g., 44.7 mmol) in a microwave-safe vessel.[9]
-
Add a minimal amount of xylene as the solvent.[9]
-
Subject the reaction mixture to microwave irradiation (e.g., 720W) in cycles (e.g., 30 seconds per cycle).[9]
-
Monitor the reaction progress between cycles using TLC. Total reaction time is typically short, in the range of 5-8 minutes.[9]
-
After completion, cool the vessel to room temperature and pour the mixture into water.[9]
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the aromatic Claisen rearrangement.
Caption: Influence of substituents on regioselectivity.
Caption: General experimental workflow.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Claisen rearrangement of meta-substituted allyl phenyl ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Enantioselective Aromatic Claisen Rearrangement Using Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the direct functionalization of aromatic rings. The development of enantioselective variants of this reaction is of significant interest, particularly in the pharmaceutical industry, for the synthesis of chiral molecules with high optical purity. This document provides an overview of recent advances in the use of chiral catalysts to control the stereochemistry of the aromatic Claisen rearrangement, along with detailed experimental protocols for key catalytic systems.
The enantioselective aromatic Claisen rearrangement typically involves the use of a chiral Lewis acid or organocatalyst to coordinate to the substrate, an allyl aryl ether, thereby creating a chiral environment that directs the[1][1]-sigmatropic rearrangement to favor the formation of one enantiomer of the product over the other. This approach has been successfully applied to a variety of substrates, affording ortho- and para-substituted phenols and their derivatives in good yields and with high enantioselectivities.
Catalytic Systems Overview
Several classes of chiral catalysts have been successfully employed in enantioselective aromatic Claisen rearrangements. The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol and depends on the specific substrate.
-
Chiral Copper(II) Complexes: Copper(II) complexes with chiral ligands, such as those derived from amino acids, have proven to be effective catalysts for the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers. These catalysts can provide either the (S)- or (R)-product with high enantiomeric excess (ee) by carefully selecting the chiral ligand and the copper salt.[2][3]
-
Chiral Cobalt(II) Complexes: Chiral N,N'-dioxide/cobalt(II) complexes are particularly effective for the asymmetric para-Claisen rearrangement of allyl α-naphthol ethers.[4] This system allows for the synthesis of valuable naphthalenones with a chiral center at a remote position.
-
Chiral Aluminum(III) Lewis Acids: Chiral aluminum Lewis acids, often prepared in situ from a chiral ligand like BINOL and an aluminum source, have been utilized for the first enantioselective para-Claisen rearrangement.[5]
-
Chiral N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been employed as organocatalysts in a variant of the Claisen rearrangement, particularly for the enantioselective rearrangement of kojic acid derivatives.[1][6]
Reaction Mechanism
The mechanism of the aromatic Claisen rearrangement can proceed through different pathways depending on the substrate and the catalyst employed. While the classical Claisen rearrangement is a concerted pericyclic reaction, catalytic enantioselective versions can involve stepwise pathways.
DFT calculations and experimental studies suggest that both concerted and stepwise mechanisms are possible.[2][4] For instance, in some copper-catalyzed systems, the reaction is believed to proceed through a tight-ion-pair intermediate.[2] In the case of certain cobalt-catalyzed para-Claisen rearrangements, aryl allyl ethers are proposed to react via a stepwise allyl π-complex migration, whereas alkyl allyl ethers follow a concerted ortho-Claisen rearrangement/Cope rearrangement sequence.[4]
Data Presentation
The following tables summarize quantitative data for selected enantioselective aromatic Claisen rearrangements using different chiral catalytic systems.
Table 1: Chiral Copper(II)-Catalyzed Enantioselective Aromatic Claisen Rearrangement of Allyl 2-Naphthyl Ethers [2][3]
| Entry | Substrate | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| 1 | Methyl 3-(cinnamyloxy)-2-naphthoate | Cu(OTf)₂ (10) | L-α-homoalanine amide | CHCl₃ | 0 | 24 | 95 | 92 | (S) |
| 2 | Ethyl 3-(cinnamyloxy)-2-naphthoate | Cu(OTf)₂ (10) | L-α-homoalanine amide | CHCl₃ | 0 | 24 | 92 | 88 | (S) |
| 3 | Methyl 3-(cinnamyloxy)-2-naphthoate | Cu(OSO₂C₄F₉)₂ (10) | L-tert-leucine amide | CHCl₃ | 25 | 48 | 85 | 76 | (R) |
Table 2: Chiral Cobalt(II)-Catalyzed Enantioselective para-Claisen Rearrangement of Allyl α-Naphthol Ethers [4]
| Entry | Substrate | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-(Cinnamyloxy)-4-methylnaphthalene | Co(BF₄)₂·6H₂O (10) | Chiral N,N'-dioxide | 1,1,2,2-TCE | 10 | 48 | 85 | 95 |
| 2 | 1-(Allyloxy)-4-phenylnaphthalene | Co(BF₄)₂·6H₂O (10) | Chiral N,N'-dioxide | 1,1,2,2-TCE | 10 | 48 | 78 | 92 |
| 3 | 1-(Geranyloxy)-4-methylnaphthalene | Co(BF₄)₂·6H₂O (10) | Chiral N,N'-dioxide | 1,1,2,2-TCE | 10 | 48 | 65 | 90 |
Table 3: Chiral Aluminum(III)-Catalyzed Enantioselective para-Claisen Rearrangement [5]
| Entry | Substrate | Lewis Acid (equiv) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | er |
| 1 | Illicinole | Me₃Al (3) | (R)-BINOL derivative | CH₂Cl₂ | -40 | 1 | 35 | 87:13 |
Table 4: Chiral NHC-Catalyzed Enantioselective Claisen Rearrangement of Kojic Acid Derivatives [1][6]
| Entry | Ynal | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Phenylpropynal | Chiral Triazolium Salt (10) | Toluene | 24 | 85 | >99 |
| 2 | 3-Thiophenepropynal | Chiral Triazolium Salt (10) | Toluene | 24 | 82 | 98 |
| 3 | Cyclohexylpropynal | Chiral Triazolium Salt (10) | Toluene | 24 | 75 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Copper(II)-Catalyzed Enantioselective Aromatic Claisen Rearrangement of Allyl 2-Naphthyl Ethers [2][3]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral amino acid-derived ligand (0.011 mmol) and Cu(OTf)₂ (0.01 mmol).
-
Add anhydrous chloroform (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst solution.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the allyl 2-naphthyl ether substrate (0.1 mmol) in anhydrous chloroform (1.0 mL).
-
Cool the substrate solution to the desired temperature (e.g., 0 °C).
-
Add the pre-formed catalyst solution to the substrate solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Chiral Cobalt(II)-Catalyzed Enantioselective para-Claisen Rearrangement of Allyl α-Naphthol Ethers [4]
-
Catalyst Preparation: In a glovebox, add the chiral N,N'-dioxide ligand (0.01 mmol) and Co(BF₄)₂·6H₂O (0.01 mmol) to a vial.
-
Add anhydrous 1,1,2,2-tetrachloroethane (TCE) (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve the allyl α-naphthol ether substrate (0.1 mmol) in anhydrous 1,1,2,2-TCE (1.0 mL).
-
Add the catalyst solution to the substrate solution.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 10 °C) for the indicated time (e.g., 48 hours).
-
Work-up: After the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purification: Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Protocol 3: General Procedure for Chiral Aluminum(III)-Catalyzed Enantioselective para-Claisen Rearrangement [5]
-
Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral BINOL-derived ligand (0.3 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C and add a solution of trimethylaluminum (2.0 M in hexanes, 0.15 mL, 0.3 mmol) dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the chiral aluminum Lewis acid.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the substrate (0.1 mmol) in anhydrous dichloromethane (2 mL).
-
Cool the substrate solution to -40 °C.
-
Add the freshly prepared catalyst solution to the substrate solution via cannula.
-
Reaction Monitoring and Work-up: Stir the reaction at -40 °C for 1 hour. Quench the reaction with saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue by flash chromatography on silica gel. Determine the enantiomeric ratio by chiral HPLC.
Protocol 4: General Procedure for Chiral NHC-Catalyzed Enantioselective Claisen Rearrangement of Kojic Acid Derivatives [1][6]
-
Reaction Setup: To a vial, add the chiral triazolium salt catalyst (0.02 mmol), kojic acid derivative (0.2 mmol), and anhydrous toluene (2.0 mL).
-
Add the ynal (0.24 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General workflow for an enantioselective aromatic Claisen rearrangement.
Caption: A simplified catalytic cycle for the enantioselective aromatic Claisen rearrangement.
References
- 1. An enantioselective Claisen rearrangement catalyzed by N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral cobalt(ii) complex-promoted asymmetric para-Claisen rearrangement of allyl α-naphthol ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. An Enantioselective Claisen Rearrangement Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allyl p-tolyl ether as an Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Allyl p-tolyl ether as a versatile intermediate in pharmaceutical synthesis. The document outlines the synthesis of this compound, its subsequent Claisen rearrangement to form 2-allyl-4-methylphenol, and the potential applications of this key intermediate in the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers in utilizing this important building block for drug discovery and development.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a valuable intermediate in organic synthesis, primarily utilized for the introduction of an allyl group to a phenolic ring system.[1] Its significance in pharmaceutical manufacturing stems from its ability to undergo a highly efficient and stereospecific[2][2]-sigmatropic rearrangement known as the Claisen rearrangement.[3][4][5] This reaction yields ortho-allyl phenols, which are important precursors for a variety of biologically active compounds, including analgesics, anti-inflammatory agents, and other therapeutics. The allyl moiety can be further functionalized, allowing for the construction of complex molecular architectures.
Core Synthetic Pathways
The utility of this compound as a pharmaceutical intermediate is centered around two key reactions: its synthesis via the Williamson ether synthesis and its subsequent transformation through the Claisen rearrangement.
Synthesis of this compound
This compound is typically synthesized from p-cresol and an allyl halide, such as allyl bromide, through a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating p-cresol with a base, acts as a nucleophile and attacks the electrophilic allyl bromide.
Claisen Rearrangement of this compound
Upon heating, this compound undergoes an intramolecular thermal rearrangement to produce 2-allyl-4-methylphenol.[6] This concerted pericyclic reaction is a powerful method for forming a carbon-carbon bond at the ortho position of the phenol.[3][5] If both ortho positions are blocked, the rearrangement can occur at the para position.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent Claisen rearrangement.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for Williamson ether synthesis.[7]
Materials:
-
p-Cresol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and 100 mL of acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (14.52 g, 120 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Claisen Rearrangement to 2-allyl-4-methylphenol
This protocol is based on general procedures for the thermal Claisen rearrangement.[7]
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Place this compound (14.82 g, 100 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
If using a solvent, add 50 mL of N,N-diethylaniline.
-
Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere.
-
Maintain the temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Once the rearrangement is complete, cool the flask to room temperature.
-
If a solvent was used, remove it by vacuum distillation.
-
Purify the resulting crude 2-allyl-4-methylphenol by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize typical quantitative data for the described reactions.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | p-Cresol |
| Reagents | Allyl bromide, K₂CO₃ |
| Solvent | Acetone |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% |
Table 2: Claisen Rearrangement to 2-allyl-4-methylphenol
| Parameter | Value |
| Starting Material | This compound |
| Solvent | N,N-diethylaniline (optional) |
| Reaction Time | 3-5 hours |
| Reaction Temperature | 180-220 °C |
| Typical Yield | 70-85% |
| Purity (after purification) | >99% |
Visualization of Experimental Workflow
Applications in Drug Discovery and Development
The 2-allyl-4-methylphenol intermediate is a valuable precursor for the synthesis of various pharmaceutical agents. The allyl group can be readily transformed into other functional groups, and the phenolic hydroxyl group provides a handle for further modifications. For instance, the allyl group can be oxidized to an aldehyde or carboxylic acid, or it can be isomerized to a propenyl group, which can then be further functionalized.
While a direct synthesis of a commercially available drug starting from this compound is not readily found in the public domain, the resulting 2-allyl-4-methylphenol is a key structural motif in certain classes of bioactive molecules. For example, the analgesic drug Tapentadol features a substituted phenol ring that is structurally similar to what could be derived from 2-allyl-4-methylphenol after further synthetic transformations. The synthesis of Tapentadol often involves intermediates with a 3-alkoxyphenyl structure, which can be accessed from phenolic precursors.
Conclusion
This compound serves as an effective and versatile intermediate in pharmaceutical manufacturing. Its straightforward synthesis and efficient Claisen rearrangement to 2-allyl-4-methylphenol provide a reliable route to ortho-allyl phenols. These intermediates are valuable building blocks for the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented herein offer a solid foundation for researchers and scientists in the field of drug development to explore the utility of this compound in their synthetic endeavors.
References
- 1. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]
- 2. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Polymerization Reactions Involving 4-Allyloxytoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential polymerization methodologies for 4-allyloxytoluene. This monomer presents a versatile platform for the synthesis of functional polymers. The presence of the allyloxy group offers a site for post-polymerization modification, which is of significant interest in the development of advanced materials for drug delivery, biomaterials, and other biomedical applications. The protocols provided are based on established polymerization techniques for structurally related monomers, such as other alkoxystyrenes.
Cationic Polymerization of 4-Allyloxytoluene
Cationic polymerization is a suitable method for polymerizing vinyl ethers and styrenic monomers. For 4-allyloxytoluene, the polymerization would proceed through the vinyl group, which can be formed in situ via isomerization of the allyl group under acidic conditions, or if the monomer is pre-isomerized to 4-propenyloxytoluene. Living cationic polymerization techniques can offer precise control over molecular weight and a narrow molecular weight distribution (polydispersity index or PDI).
Experimental Protocol: Living Cationic Polymerization
This protocol is adapted from the living cationic polymerization of other p-alkoxystyrenes.
Materials:
-
4-Allyloxytoluene (monomer, purified by distillation over CaH₂)
-
Dichloromethane (CH₂Cl₂, solvent, dried and distilled)
-
1-Chloro-1-phenylethane (initiator)
-
Tin(IV) chloride (SnCl₄, co-initiator)
-
Tetrabutylammonium chloride (n-Bu₄NCl, salt)
-
Methanol (quenching agent)
-
Dry nitrogen or argon gas
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a dry nitrogen or argon atmosphere.
-
In a glovebox or under a dry inert atmosphere, prepare the following stock solutions in CH₂Cl₂:
-
4-Allyloxytoluene (e.g., 1 M)
-
1-Chloro-1-phenylethane (e.g., 0.1 M)
-
SnCl₄ (e.g., 0.2 M)
-
n-Bu₄NCl (e.g., 0.02 M)
-
-
To a dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of the 4-allyloxytoluene stock solution and additional CH₂Cl₂ to achieve the target monomer concentration.
-
Cool the flask to the desired reaction temperature (e.g., -15 °C) in a cryostat.
-
Sequentially add the n-Bu₄NCl, 1-chloro-1-phenylethane, and SnCl₄ stock solutions via syringe to initiate the polymerization.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterize the polymer's molecular weight (Mn and Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Illustrative Quantitative Data
The following table presents hypothetical but realistic data for the living cationic polymerization of 4-allyloxytoluene, based on typical results for similar monomers.
| Entry | [Monomer]:[Initiator]:[SnCl₄]:[n-Bu₄NCl] | Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:2:0.2 | 30 | 55 | 8,900 | 1.15 |
| 2 | 100:1:2:0.2 | 60 | 92 | 15,100 | 1.18 |
| 3 | 200:1:2:0.2 | 60 | 88 | 28,500 | 1.21 |
Cationic Polymerization Workflow
Caption: Workflow for the cationic polymerization of 4-allyloxytoluene.
Radical Polymerization of 4-Allyloxytoluene
Free radical polymerization is a robust method for polymerizing a wide variety of vinyl monomers. For 4-allyloxytoluene, the polymerization would be initiated by a radical species and would proceed via the vinyl group formed from the allyl group. This method is generally less sensitive to impurities compared to cationic polymerization but offers less control over the polymer architecture.
Experimental Protocol: Free Radical Polymerization
Materials:
-
4-Allyloxytoluene (monomer, inhibitor removed by passing through a column of basic alumina)
-
Toluene or Xylene (solvent, distilled)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Methanol (non-solvent)
-
Dry nitrogen or argon gas
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve 4-allyloxytoluene and the initiator (e.g., AIBN, 1 mol% relative to the monomer) in the solvent (e.g., toluene).
-
Deoxygenate the solution by bubbling with dry nitrogen or argon for at least 30 minutes.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.
-
Maintain the temperature and stirring for the desired reaction time (e.g., 6-24 hours).
-
Monitor the monomer conversion by GC or ¹H NMR.
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a stirred non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the polymer's molecular weight and PDI by GPC.
Illustrative Quantitative Data
The following table presents hypothetical but realistic data for the free radical polymerization of 4-allyloxytoluene.
| Entry | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | AIBN (1) | Toluene | 70 | 12 | 65 | 25,000 | 2.1 |
| 2 | AIBN (0.5) | Toluene | 70 | 24 | 85 | 48,000 | 2.3 |
| 3 | BPO (1) | Xylene | 90 | 12 | 78 | 32,000 | 2.5 |
Radical Polymerization Signaling Pathway
Caption: Mechanism of free radical polymerization.
Acyclic Diene Metathesis (ADMET) Polymerization Considerations
While Ring-Opening Metathesis Polymerization (ROMP) is not applicable to 4-allyloxytoluene as it is not a cyclic olefin, the allyl group could potentially participate in Acyclic Diene Metathesis (ADMET) polymerization. However, ADMET requires a monomer with at least two terminal double bonds (a diene) to proceed. 4-Allyloxytoluene is a mono-allyl compound and therefore cannot undergo ADMET homopolymerization.
It could, in principle, be used in a co-polymerization with a diene monomer, where it would act as a chain-terminating agent, controlling the molecular weight of the resulting polymer. Alternatively, it could be chemically modified to introduce a second polymerizable group, making it a suitable monomer for ADMET.
Applications of Poly(4-allyloxytoluene)
Polymers derived from 4-allyloxytoluene are expected to have a range of applications, leveraging the properties of the polyether backbone and the reactive pendant allyl groups.
-
Drug Delivery: The polymer backbone can be designed to be biocompatible and biodegradable. The allyl groups can be used for the covalent attachment of drugs, targeting ligands, or imaging agents.
-
Biomaterials and Tissue Engineering: The pendant allyl groups can be cross-linked to form hydrogels with tunable mechanical properties, suitable for use as scaffolds in tissue engineering or as matrices for controlled release of growth factors.
-
Functional Coatings: The polymer can be used to create functional coatings on medical devices or implants. The allyl groups can be used to graft other molecules to the surface to improve biocompatibility or introduce antimicrobial properties.
-
Thermosetting Resins: The allyl groups can undergo curing reactions to form cross-linked thermosetting resins with good thermal and chemical resistance.
These application notes provide a foundation for the exploration of 4-allyloxytoluene in polymer synthesis. Further optimization of the reaction conditions will be necessary to achieve desired polymer properties for specific applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Williamson Ether Synthesis of Allyl p-Tolyl Ether
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of Allyl p-tolyl ether via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Williamson ether synthesis for preparing this compound?
The Williamson ether synthesis is a versatile method for forming ethers. In the case of this compound, the reaction proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The process involves the deprotonation of p-cresol (4-methylphenol) by a base to form the p-methylphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide leaving group to form the desired this compound.[1][3]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the Williamson ether synthesis can often be attributed to several factors:
-
Incomplete Deprotonation: The phenolic proton of p-cresol must be fully removed to generate the nucleophilic phenoxide. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.[4]
-
Side Reactions: The most common side reaction is the E2 (elimination) reaction of the allyl halide, which is promoted by the basic conditions, leading to the formation of allene.[4][5] Another potential side reaction is C-alkylation of the phenoxide ring, where the allyl group attaches to the aromatic ring instead of the oxygen atom.[1][2]
-
Steric Hindrance: While less of a concern with primary halides like allyl bromide, significant steric bulk on the nucleophile or electrophile can slow down the S\N2 reaction.[4][6]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can lead to poor yields.[1]
Q3: I am observing byproducts in my reaction mixture. How can I identify and minimize them?
The primary byproducts are typically from elimination and C-alkylation.
-
Minimizing E2 Elimination: This side reaction competes with the desired S\N2 pathway.[4] To favor ether formation, it is recommended to use a primary alkyl halide like allyl bromide and to maintain a controlled reaction temperature, as higher temperatures can favor elimination.[4][5]
-
Minimizing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] The choice of solvent is critical in directing the reaction towards O-alkylation. Polar aprotic solvents such as DMF or acetonitrile are known to favor the formation of the desired ether product over C-alkylation byproducts.[5][7]
Q4: How do I choose the optimal base for the deprotonation of p-cresol?
The selection of the base is a critical parameter. The base must be strong enough to completely deprotonate the phenol.[8]
-
Strong Bases: For complete and irreversible deprotonation, strong bases like sodium hydride (NaH) are highly effective. However, they require strict anhydrous (dry) conditions and careful handling due to the evolution of hydrogen gas.[6][8]
-
Carbonate Bases: Weaker bases such as potassium carbonate (K₂CO₃) are also commonly used, especially when milder conditions are preferred.[2][8] These reactions may require heating to proceed at a reasonable rate.[8]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be employed, sometimes in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[2][8]
Q5: What is the role of a phase-transfer catalyst (PTC) and should I consider using one?
A phase-transfer catalyst, such as a quaternary ammonium salt, can be highly beneficial, particularly when using an inorganic base like NaOH or KOH with an organic solvent. The PTC facilitates the transfer of the hydroxide or phenoxide ion from the aqueous or solid phase into the organic phase where the allyl halide is present, thereby increasing the reaction rate and yield.[9][10] The use of a PTC can often lead to milder reaction conditions and reduced reaction times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of p-cresol. | Use a stronger base like sodium hydride (NaH) or ensure the current base is used in a slight excess (1.1-1.2 equivalents).[8] |
| Low reaction temperature. | If using a weaker base like K₂CO₃, consider heating the reaction to 50-80 °C.[1][8] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.[1][5] | |
| Presence of Alkene Byproduct | E2 elimination is competing with S\N2 substitution. | Maintain a lower reaction temperature, as this generally favors the S\N2 pathway.[4][5] Ensure you are using a primary allyl halide. |
| Formation of C-Alkylated Product | The phenoxide is reacting at the aromatic ring. | Switch to a polar aprotic solvent like DMF or acetonitrile, which are known to favor O-alkylation.[5][7] |
| Reaction is Sluggish or Stalls | Poor solubility of the phenoxide salt. | The use of a polar aprotic solvent like DMF or DMSO can help to solvate the cation and increase the reactivity of the "naked" phenoxide anion.[4] |
| Water present in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with reactive bases like NaH.[8] |
Experimental Protocols
Protocol 1: this compound Synthesis using Potassium Carbonate in Acetone
This protocol is a common and relatively mild method for the synthesis of allyl aryl ethers.[11]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.
-
Addition of Allyl Bromide: Add allyl bromide (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Evaporate the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether, wash with 10% aqueous NaOH to remove any unreacted p-cresol, followed by a water and brine wash.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 2: High-Yield Synthesis using Sodium Hydride in DMF
This method utilizes a strong base for efficient deprotonation and typically results in higher yields.
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-cresol (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.[8] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add allyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench with the slow addition of water. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5][12]
Quantitative Data Summary
| Parameter | Condition A: K₂CO₃/Acetone | Condition B: NaH/DMF | Condition C: NaOH/PTC |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |
| Solvent | Acetone | Dimethylformamide (DMF) | Toluene/Water |
| Catalyst | None | None | Phase-Transfer Catalyst |
| Temperature | Reflux (approx. 56 °C) | 0 °C to Room Temperature | 50-100 °C |
| Typical Reaction Time | 4-12 hours | 4-12 hours | 1-8 hours[1] |
| Reported Yields | Moderate to Good | Good to Excellent (80-96%)[8] | Good to Excellent |
Visualizing Workflows and Relationships
Experimental Workflow for Williamson Ether Synthesis
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 8. benchchem.com [benchchem.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. phasetransfer.com [phasetransfer.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
Minimizing side-product formation in the synthesis of Allyl p-tolyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of Allyl p-tolyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary reaction for synthesizing this compound and what are the common side products?
The most common method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of p-cresol to form the p-cresoxide (phenoxide) ion, which then acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide or allyl chloride) in an SN2 reaction to form the ether.[2][3]
However, several side products can form, reducing the yield and purity of the desired product. The main side products include:
-
2-Allyl-4-methylphenol: Formed via a Claisen rearrangement of the this compound product, especially at elevated temperatures.[4][5]
-
C-Alkylation products: The allyl group may attack the aromatic ring of the phenoxide instead of the oxygen atom.[3][6]
-
Propene: Formed through a competing E2 elimination reaction, although this is less common with primary halides like allyl bromide.[1][6]
-
Diallyl ether and Allyl alcohol: Resulting from the hydrolysis of the allyl halide if water is present in the reaction mixture.[7][8]
Q2: My main side product is 2-allyl-4-methylphenol. How can I prevent its formation?
The formation of 2-allyl-4-methylphenol is due to a thermal Claisen rearrangement of the desired this compound.[4][5] This is an intramolecular rearrangement that occurs at higher temperatures, typically above 200°C, but can proceed at lower temperatures over extended reaction times.[4][5]
Troubleshooting Steps:
-
Control the reaction temperature: Maintain the reaction temperature within the optimal range for the Williamson ether synthesis, typically between 50-100°C.[2][6] Avoid excessive heating or prolonged reaction times at elevated temperatures.
-
Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the formation of the product and the appearance of the rearranged side product. Stop the reaction once the starting materials are consumed to prevent further rearrangement.
Q3: I am observing significant amounts of a C-alkylated byproduct. What can I do to favor O-alkylation?
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation). The choice of solvent plays a critical role in determining the ratio of O- to C-alkylation.[6]
Troubleshooting Steps:
-
Solvent Selection: Use polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the phenoxide salt but not the oxygen anion, leaving it more nucleophilic and favoring O-alkylation.[2][6] Protic solvents like ethanol can lead to more C-alkylation.[6]
Q4: The yield of my reaction is low, and I suspect an elimination side reaction. How can I minimize this?
While the primary allyl halides used in this synthesis are less prone to elimination than secondary or tertiary halides, the E2 elimination reaction can still occur, especially with a sterically hindered or very strong base.[1][6][9]
Troubleshooting Steps:
-
Choice of Base: While a strong base is needed to deprotonate the phenol, an excessively bulky base might favor elimination. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common and effective choices.[3][9][10]
-
Temperature Control: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[6]
Q5: My reaction work-up is yielding allyl alcohol and diallyl ether. What is the cause and how can I prevent this?
The presence of allyl alcohol and diallyl ether indicates that the allyl halide is undergoing hydrolysis. This happens when water is present in the reaction mixture.[7]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried before use. Use anhydrous solvents and ensure that the reagents, particularly the base and the p-cresol, are dry.
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate in Acetone
This protocol is a common and relatively simple method for the synthesis of this compound.
Materials:
-
p-Cresol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous potassium carbonate (for drying)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine p-cresol (1 equivalent), allyl bromide (1.2 equivalents), anhydrous potassium carbonate (1.4 equivalents), and anhydrous acetone.[10]
-
Reflux the mixture with stirring for 8-10 hours. The progress of the reaction can be monitored by TLC.[10]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution to remove any unreacted p-cresol.[10]
-
Wash the organic layer with water and then dry over anhydrous potassium carbonate.[10]
-
Evaporate the diethyl ether, and purify the crude product by vacuum distillation to obtain this compound.[10]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Effect on Side-Product Formation |
| Solvent | Acetone (Polar Aprotic) | Ethanol (Protic) | Polar aprotic solvents like acetone or DMF favor O-alkylation, minimizing C-alkylation byproducts.[6] |
| Temperature | 60°C | 150°C | Higher temperatures can promote the Claisen rearrangement to 2-allyl-4-methylphenol and the E2 elimination reaction.[4][6] |
| Base | K₂CO₃ | Potassium tert-butoxide | A bulky base like potassium tert-butoxide can increase the amount of alkene formed via E2 elimination.[11] |
| Water Content | Anhydrous | Presence of Water | Water can lead to the hydrolysis of allyl bromide, forming allyl alcohol and subsequently diallyl ether.[7] |
Visualizations
Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Side-Product Formation Pathways
Caption: Potential side-product formation pathways.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. cce.researchcommons.org [cce.researchcommons.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Purification of 2-allyl-4-methylphenol from the Claisen rearrangement reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-allyl-4-methylphenol from a Claisen rearrangement reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-allyl-4-methylphenol in a question-and-answer format.
Issue 1: Poor Separation of Isomers by Column Chromatography
-
Question: My column chromatography is not effectively separating the desired 2-allyl-4-methylphenol from its para-isomer. What can I do to improve the separation?
-
Answer: The separation of ortho and para isomers can be challenging due to their similar polarities. Here are several strategies to improve resolution:
-
Optimize the Solvent System: A common issue is an inappropriate mobile phase. For phenolic compounds, a good starting point for thin-layer chromatography (TLC) to determine the optimal solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[1]
-
Start with a low polarity system (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.
-
An ideal Rf value for the desired compound on a TLC plate for good separation on a column is between 0.2 and 0.4.[2]
-
For aromatic compounds, incorporating toluene into the solvent system (e.g., 10% ethyl acetate in toluene) can sometimes provide better separation than hexane-based systems.
-
-
Modify the Stationary Phase: The acidic nature of silica gel can sometimes cause peak tailing with phenols.
-
Adding a small amount of a weak acid, such as acetic acid (0.5%), to the eluent can suppress the interaction between the phenolic hydroxyl group and the silica surface, leading to sharper peaks.[3]
-
Alternatively, using a different stationary phase, such as neutral or basic alumina, can be beneficial for the purification of phenolic compounds.
-
-
Improve Column Packing and Loading: A poorly packed column will lead to channeling and poor separation.
-
Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles.
-
Load the crude sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also be effective.[2]
-
-
Issue 2: Product Degradation During Purification
-
Question: My purified 2-allyl-4-methylphenol appears colored (pink or brown). What is causing this and how can I prevent it?
-
Answer: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinones.[4] This can be exacerbated by exposure to air, light, and trace metals.
-
Work Under an Inert Atmosphere: Whenever possible, conduct purification steps, especially solvent removal, under an inert atmosphere like nitrogen or argon.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with an inert gas can minimize oxidation.
-
Avoid Excessive Heat: During distillation or solvent evaporation, use the minimum necessary temperature to prevent thermal degradation. Vacuum distillation is highly recommended.
-
Issue 3: Inefficient Separation by Distillation
-
Question: I am trying to purify 2-allyl-4-methylphenol by distillation, but the separation from byproducts is poor. How can I improve this?
-
Answer: Effective distillation depends on a significant difference in boiling points between the components of the mixture.
-
Use Vacuum Distillation: 2-allyl-4-methylphenol has a relatively high boiling point. Distillation under reduced pressure (vacuum distillation) lowers the boiling point, which not only prevents thermal decomposition but can also enhance the boiling point differences between closely boiling isomers.
-
Fractional Distillation: For compounds with very close boiling points, a simple distillation may not be sufficient. Employing a fractional distillation column (e.g., a Vigreux or packed column) increases the number of theoretical plates, leading to a better separation.
-
Monitor Temperature and Pressure Carefully: Maintain a stable vacuum and monitor the head temperature closely. Collect fractions over narrow temperature ranges to ensure the purity of the collected product.
-
Frequently Asked Questions (FAQs)
Reaction & Byproducts
-
Q1: What are the expected products and byproducts of the Claisen rearrangement of allyl 4-methylphenyl ether?
-
A1: The primary product is the ortho-rearranged product, 2-allyl-4-methylphenol . The main byproduct is typically the para-rearranged product, 4-allyl-2-methylphenol . Unreacted starting material, allyl 4-methylphenyl ether , may also be present in the crude reaction mixture.
Purification Techniques
-
Q2: What are the most common methods for purifying 2-allyl-4-methylphenol?
-
A2: The most common and effective methods are column chromatography on silica gel and vacuum distillation . Solvent extraction can also be used as an initial purification step.
-
Q3: Can I use extraction to purify 2-allyl-4-methylphenol?
-
A3: Yes, an acid-base extraction can be a useful first step. Phenols are acidic and can be deprotonated by a strong base like sodium hydroxide to form a water-soluble phenoxide salt.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether).
-
Extract with an aqueous solution of sodium hydroxide (e.g., 1-2 M). The 2-allyl-4-methylphenol and other phenolic byproducts will move into the aqueous layer as their sodium salts, while non-phenolic impurities will remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to protonate the phenoxides, causing the phenols to precipitate or form an oil.
-
Extract the purified phenols back into an organic solvent, dry the organic layer, and remove the solvent. This method will separate phenols from non-phenolic impurities but will not separate the isomeric phenol products from each other.
-
Technical Data
-
Q4: What are the key physical properties I should be aware of for the compounds in my reaction mixture?
-
A4: The following table summarizes important quantitative data for the starting material, product, and a potential byproduct.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Allyl 4-methylphenyl ether | O-CH₂CH=CH₂ attached to a benzene ring with a methyl group at the para position | C₁₀H₁₂O | 148.20 | ~200-220 (estimated) | N/A |
| 2-Allyl-4-methylphenol | OH and allyl group at positions 1 and 2 of a benzene ring with a methyl group at position 4 | C₁₀H₁₂O | 148.20 | 264.01 (calculated)[5] | N/A |
| 4-Allyl-2-methylphenol | OH and methyl group at positions 1 and 2 of a benzene ring with an allyl group at position 4 | C₁₀H₁₂O | 148.20 | ~250-270 (estimated) | N/A |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of ethyl acetate in hexane (start with 5-10% ethyl acetate).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent system until the desired product (2-allyl-4-methylphenol) has an Rf value of approximately 0.2-0.4.[2] The para-isomer is expected to have a slightly different Rf value.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure 2-allyl-4-methylphenol.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup:
-
Assemble a vacuum distillation apparatus, including a distillation flask, a short path distillation head or a fractional distillation column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Procedure:
-
Place the crude 2-allyl-4-methylphenol in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask once the desired pressure is reached.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature rises, collect the fraction corresponding to the boiling point of 2-allyl-4-methylphenol at the operating pressure.
-
Stop the distillation once the desired product has been collected, leaving any high-boiling residue in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-allyl-4-methylphenol.
Caption: Troubleshooting logic for the purification of 2-allyl-4-methylphenol.
References
Troubleshooting low yields in the thermal Claisen rearrangement of Allyl p-tolyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the thermal Claisen rearrangement of allyl p-tolyl ether and overcoming challenges related to low yields.
Troubleshooting Guide
Q1: My thermal Claisen rearrangement of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the thermal Claisen rearrangement are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
Primary Causes of Low Yields:
-
Inadequate Reaction Temperature: The Claisen rearrangement is a thermal process requiring significant energy input. Temperatures are typically in the range of 180-250°C to proceed efficiently. If the temperature is too low, the reaction will be sluggish or may not proceed at all.
-
Substrate or Product Decomposition: Conversely, excessively high temperatures can lead to the decomposition of the starting material or the desired product, 2-allyl-4-methylphenol.
-
Side Reactions: The formation of byproducts is a significant contributor to low yields. A common side reaction is the cleavage of the allyl group, leading to the formation of p-cresol.
-
Solvent Effects: The choice of solvent can influence the reaction rate and yield. Polar solvents can accelerate the reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature that maximizes product formation while minimizing decomposition.
-
Consider a High-Boiling Point Solvent: If the desired reaction temperature is higher than the boiling point of your current solvent, switch to a higher-boiling point solvent such as decalin or N,N-diethylaniline.
-
Employ Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields by providing rapid and uniform heating.[1]
-
Introduce a Lewis Acid Catalyst: To run the reaction under milder conditions and potentially reduce side reactions, consider using a Lewis acid catalyst like BCl₃, BF₃·OEt₂, or AlCl₃. These can significantly accelerate the reaction, sometimes allowing it to proceed at or near room temperature.
Q2: I am observing a significant amount of p-cresol as a byproduct. How can I minimize this side reaction?
The formation of p-cresol is a result of the cleavage of the allyl group from the ether, a common side reaction under harsh thermal conditions.
Strategies to Minimize p-Cresol Formation:
-
Milder Reaction Conditions: The most effective way to reduce phenol formation is to lower the reaction temperature. This can be achieved by using a Lewis acid catalyst, which promotes the rearrangement under milder conditions where the cleavage pathway is less favorable.
-
Solvent Choice: The use of greener, nontoxic solvents like propylene carbonate has been shown to enhance product yields and reduce reaction times compared to traditional solvents like 1,2-dichlorobenzene, which may also help in minimizing side reactions.
Q3: My reaction is producing a mixture of isomers. How can I control the regioselectivity?
The Claisen rearrangement of this compound is expected to yield 2-allyl-4-methylphenol as the primary product due to the methyl group at the para position directing the allyl group to the ortho position. If you are observing other isomers, it could be due to subsequent reactions or impurities in your starting material. Ensure the purity of your this compound before starting the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the thermal Claisen rearrangement of this compound?
The typical temperature range for the thermal Claisen rearrangement of allyl aryl ethers is between 150°C and 300°C. For this compound, a temperature around 200-250°C is a good starting point.
Q2: What solvents are commonly used for this reaction?
High-boiling point, inert solvents are typically used. Common examples include toluene, dichlorobenzene, decalin, and N,N-diethylaniline. Propylene carbonate has also been reported as an effective and more environmentally friendly option.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC). This will allow you to track the disappearance of the starting material and the appearance of the product.
Q4: Are there alternatives to thermal rearrangement?
Yes, Lewis acid-catalyzed Claisen rearrangements can be performed at significantly lower temperatures, often at or below room temperature. Microwave-assisted synthesis is another alternative that can accelerate the reaction and improve yields.
Data Presentation
The following table summarizes the yields of the ortho-allyl phenol product from the thermal Claisen rearrangement of various substituted allyl aryl ethers in different solvents. While specific data for this compound is limited in readily available literature, this comparative data provides valuable insights into how substituents and solvents can influence the reaction outcome.
| Allyl Aryl Ether | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Propylene Carbonate | 200 | 1 | 95 |
| This compound | 1,2-Dichlorobenzene | 180 | 6 | 85 |
| Allyl phenyl ether | Propylene Carbonate | 200 | 1.5 | 92 |
| Allyl phenyl ether | 1,2-Dichlorobenzene | 180 | 8 | 80 |
| Allyl p-methoxyphenyl ether | Propylene Carbonate | 200 | 0.5 | 98 |
| Allyl p-methoxyphenyl ether | 1,2-Dichlorobenzene | 180 | 4 | 90 |
| Allyl p-chlorophenyl ether | Propylene Carbonate | 200 | 2 | 90 |
| Allyl p-chlorophenyl ether | 1,2-Dichlorobenzene | 180 | 10 | 75 |
Note: This data is compiled from various sources for illustrative purposes. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Thermal Claisen Rearrangement of this compound
-
Reactant Preparation: Place this compound (1.0 g, 6.75 mmol) into a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add a high-boiling point solvent (e.g., 10 mL of decalin or N,N-diethylaniline).
-
Inert Atmosphere: Flush the apparatus with an inert gas, such as nitrogen or argon, for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 200-220°C) using an oil bath or heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 1M sodium hydroxide solution to extract the phenolic product.
-
Acidification and Extraction: Acidify the aqueous layer with 1M HCl until it is acidic to litmus paper. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-allyl-4-methylphenol by column chromatography on silica gel or by distillation under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the thermal Claisen rearrangement.
References
Technical Support Center: Enhancing Claisen Rearrangement with Lewis Acid Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lewis acid catalysts to improve the rate and efficiency of the Claisen rearrangement.
Troubleshooting Guide
This section addresses common issues encountered during Lewis acid-catalyzed Claisen rearrangement experiments.
Q1: My reaction is suffering from low yields. What are the likely causes and how can I improve the yield?
Low yields in a Claisen rearrangement can be attributed to several factors, including incomplete reaction, substrate decomposition at high temperatures, or the formation of byproducts.
Potential Solutions:
-
Introduce a Lewis Acid Catalyst: If you are running a purely thermal Claisen rearrangement, high temperatures (often 180-250°C) are typically required, which can lead to decomposition of the starting material or product.[1] The introduction of a Lewis acid catalyst can significantly accelerate the reaction, often allowing it to proceed at or near room temperature, thus minimizing thermal decomposition and improving yields.[1]
-
Optimize the Choice of Lewis Acid: The effectiveness of a Lewis acid can be substrate-dependent. It is advisable to screen a variety of Lewis acids to find the optimal one for your specific substrate. Common choices include BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂.[1] For certain substrates, rare-earth metal triflates like Yb(OTf)₃ or titanium-based catalysts such as TiCl₄·THF₂ have shown excellent results.[2]
-
Adjust Catalyst Loading: While the reaction can be catalytic, the optimal catalyst loading (typically ranging from 5-10 mol%) should be determined experimentally.[2] Insufficient catalyst may lead to a sluggish or incomplete reaction, while excessive amounts can sometimes promote side reactions.
-
Solvent Selection: The choice of solvent can influence the reaction rate and yield. Dichloromethane is a commonly used solvent for these reactions.[2]
Q2: I am observing a significant amount of the corresponding phenol as a byproduct from the cleavage of the allyl group. How can this be minimized?
The formation of the parent phenol is a common side reaction, particularly under the harsh conditions of a thermal rearrangement.
Potential Solutions:
-
Employ Milder Reaction Conditions with a Lewis Acid: The most effective way to reduce phenol formation is to lower the reaction temperature. Lewis acid catalysts are highly effective in this regard, as they promote the rearrangement under much milder conditions where the cleavage pathway is less favorable.[1]
-
Careful Selection of Lewis Acid: The strength and nature of the Lewis acid can impact the extent of side reactions. A Lewis acid that is too strong might promote undesired cleavage. Screening different Lewis acids can help identify one that efficiently catalyzes the rearrangement without significant byproduct formation.
Q3: My reaction is producing a mixture of ortho- and para-rearranged products. How can I improve the regioselectivity?
The regioselectivity of the aromatic Claisen rearrangement is influenced by steric and electronic factors. The initial[3][3]-sigmatropic rearrangement occurs at the ortho position.[1]
Potential Solutions:
-
Steric Hindrance: If both ortho positions are blocked by substituents, the reaction will exclusively yield the para-substituted product.
-
Electronic Effects of Substituents: The electronic nature of substituents on the aromatic ring can influence the regioselectivity. Electron-donating groups at the meta-position tend to direct the rearrangement to the para-position, while electron-withdrawing groups at the meta-position favor the ortho-product.
-
Choice of Lewis Acid: The coordination of the Lewis acid to the ether oxygen can influence the transition state geometry and may have an effect on the ortho/para selectivity. Experimenting with different Lewis acids could potentially improve the desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why should I use a Lewis acid catalyst for my Claisen rearrangement?
Traditional Claisen rearrangements are thermal processes that often require high temperatures, which can lead to low yields due to substrate or product decomposition and the formation of byproducts.[1] Lewis acid catalysts offer several advantages:
-
Increased Reaction Rate: They significantly accelerate the reaction.
-
Milder Reaction Conditions: Reactions can often be carried out at or near room temperature, which improves the tolerance for sensitive functional groups and reduces thermal decomposition.[1]
-
Improved Yields and Purity: By minimizing side reactions, Lewis acid catalysis can lead to higher yields of the desired product.
Q2: What are some common Lewis acids used for this purpose?
A variety of Lewis acids have been successfully employed to catalyze the Claisen rearrangement. Some common examples include:
-
Boron trihalides (e.g., BCl₃, BF₃·OEt₂)[1]
-
Aluminum trichloride (AlCl₃)[1]
-
Zinc chloride (ZnCl₂)[1]
-
Titanium tetrachloride complex (TiCl₄·THF₂)[2]
-
Ytterbium triflate (Yb(OTf)₃)[2]
The optimal choice of Lewis acid is often substrate-dependent, so screening may be necessary.
Q3: Can Lewis acids be used in catalytic amounts?
Yes, a key advantage is that Lewis acids can often be used in catalytic quantities, typically between 5-10 mol %.[2] This is a crucial factor for developing enantioselective catalytic processes and makes the reaction more atom-economical.[2]
Q4: How does a Lewis acid catalyze the Claisen rearrangement?
The Lewis acid coordinates to the oxygen atom of the allyl vinyl ether. This coordination increases the polarization of the molecule, which facilitates the[3][3]-sigmatropic rearrangement through a charge-accelerated pathway. This lowers the activation energy of the reaction, allowing it to proceed at a much faster rate and under milder conditions compared to the uncatalyzed thermal reaction.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in an Acyl-Claisen Rearrangement
| Entry | Lewis Acid (mol%) | Yield (%) | Diastereomeric Ratio (anti/syn) |
| 1 | None | No reaction | - |
| 2 | Yb(OTf)₃ (10) | 78 | >99:1 |
| 3 | AlCl₃ (10) | 75 | >99:1 |
| 4 | Ti(O-iPr)₂Cl₂ (10) | 81 | >99:1 |
| 5 | TiCl₄·THF₂ (5) | 92 | >99:1 |
Data adapted from Yoon, T. P.; Dong, V. M.; MacMillan, D. W. C. J. Am. Chem. Soc. 1999, 121, 9726-9727.[2] This table demonstrates that various Lewis acids can effectively catalyze the reaction, with TiCl₄·THF₂ being particularly efficient even at a lower catalyst loading.[2]
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Acyl-Claisen Rearrangement
This is a general protocol adapted from the literature and may require optimization for specific substrates.[2]
-
Preparation of the Catalyst Solution: In a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the Lewis acid catalyst (e.g., TiCl₄·THF₂, 0.08 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 2 mL) at the desired temperature (e.g., 23 °C).
-
Addition of Reactants: To the stirred catalyst solution, sequentially add the allylic morpholine (0.8 mmol) and a base (e.g., i-Pr₂EtN, 1.2 mmol).
-
Initiation of the Reaction: Add the acid chloride (0.98 mmol), typically as a 1.0 M solution in the reaction solvent, dropwise over a period of 5 minutes.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Et₂O) and wash with an aqueous solution (e.g., 1 N NaOH). Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Claisen rearrangement product.
Visualizations
Caption: General experimental workflow for a Lewis acid-catalyzed Claisen rearrangement.
Caption: Troubleshooting decision tree for common issues in Claisen rearrangements.
References
Solvent effects on the rate and selectivity of the aromatic Claisen rearrangement.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the rate and selectivity of the aromatic Claisen rearrangement.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation.
Issue 1: Low or No Conversion of Starting Material
-
Question: My aromatic Claisen rearrangement is sluggish, and I'm observing a low yield of the desired product. What are the primary factors to investigate?
-
Answer: Low conversion in a thermal aromatic Claisen rearrangement is often due to insufficient reaction temperature. These rearrangements typically require high temperatures, often in the range of 180-250°C, to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of your substrate or product.
-
Solvent Choice: If the current solvent's boiling point limits the achievable temperature, switch to a higher-boiling solvent. Common high-boiling solvents for this reaction include N,N-diethylaniline, decalin, or diphenyl ether.
-
Lewis Acid Catalysis: Introduce a Lewis acid such as BF₃·OEt₂, AlCl₃, or TiCl₄. Lewis acids can significantly lower the activation energy of the rearrangement, allowing the reaction to proceed at lower temperatures and often with improved rates.
-
Microwave Irradiation: Consider using microwave heating. This technique can often dramatically reduce reaction times and improve yields by promoting efficient and rapid heating.
-
-
Issue 2: Poor Regioselectivity (Ortho vs. Para Isomers)
-
Question: My reaction is producing a mixture of ortho- and para-substituted phenols, and the selectivity for the desired isomer is low. How can I influence the regioselectivity?
-
Answer: The regioselectivity of the aromatic Claisen rearrangement is primarily governed by the substitution pattern on the aromatic ring.
-
Troubleshooting Steps:
-
Analyze Substituent Effects: The electronic nature of substituents, particularly at the meta-position, plays a crucial role.
-
Electron-donating groups (EDGs) at the meta-position tend to direct the rearrangement to the para-position.
-
Electron-withdrawing groups (EWGs) at the meta-position generally favor the formation of the ortho-product.
-
-
Steric Hindrance: If one of the ortho positions is blocked by a substituent, the rearrangement will preferentially occur at the other ortho position. If both ortho positions are blocked, the reaction is forced to the para position through a subsequent Cope rearrangement.
-
Solvent Polarity: While the solvent has a more pronounced effect on the rate, highly polar solvents can influence the transition state geometry, which may have a minor effect on selectivity. Experimenting with solvents of different polarities could offer some control.
-
-
Issue 3: Formation of Side Products and Decomposition
-
Question: I'm observing significant charring and the formation of multiple unidentified side products in my reaction mixture. What is the likely cause, and how can I mitigate it?
-
Answer: The formation of side products and decomposition are common issues when using high temperatures. The primary side product is often the corresponding phenol from the cleavage of the allyl ether.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to reduce decomposition. If the reaction rate becomes too slow, consider using a Lewis acid catalyst or microwave irradiation to accelerate the reaction at a lower temperature.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol product at high temperatures.
-
Solvent Selection: Use a solvent that is stable at the required reaction temperature and does not react with the starting material or product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How does solvent polarity affect the rate of the aromatic Claisen rearrangement?
-
A1: Polar solvents generally accelerate the aromatic Claisen rearrangement. This is because the reaction proceeds through a polar transition state that is stabilized by polar solvent molecules. Hydrogen-bonding solvents, such as water and alcohols, are particularly effective at increasing the reaction rate due to their ability to stabilize the transition state through hydrogen bonds. In some cases, conducting the reaction "on water" (with water-insoluble reactants) can lead to significant rate enhancements.
-
Q2: Can I run the aromatic Claisen rearrangement without a solvent?
-
A2: Yes, solvent-free aromatic Claisen rearrangements are possible, often facilitated by microwave irradiation. This approach can be advantageous for reducing waste and simplifying purification. However, it may require careful temperature control to avoid decomposition.
-
Q3: What is the role of a Lewis acid in the aromatic Claisen rearrangement?
-
A3: A Lewis acid coordinates to the oxygen atom of the allyl ether, which weakens the carbon-oxygen bond and facilitates the[1][1]-sigmatropic rearrangement. This coordination lowers the activation energy of the reaction, allowing it to proceed at a faster rate and/or at a lower temperature.
-
Q4: How do I choose the right solvent for my specific substrate?
-
A4: The choice of solvent depends on several factors:
-
Desired Reaction Temperature: For thermal rearrangements, a high-boiling solvent is necessary.
-
Substrate Solubility: The starting material should be soluble in the chosen solvent.
-
Desired Reaction Rate: To accelerate the reaction, a more polar solvent can be used.
-
Potential for Side Reactions: If your substrate or product is sensitive to high temperatures, using a Lewis acid in a lower-boiling solvent might be preferable.
-
Data Presentation
The following tables summarize the effects of solvents and substituents on the aromatic Claisen rearrangement.
Table 1: Effect of Solvent Polarity on Reaction Rate (Qualitative)
| Solvent Type | Relative Polarity | Effect on Reaction Rate | Rationale |
| Non-polar (e.g., Decalin, Toluene) | Low | Slowest | Minimal stabilization of the polar transition state. |
| Polar Aprotic (e.g., DMF, DMSO) | Moderate to High | Moderate to Fast | Stabilization of the polar transition state through dipole-dipole interactions. |
| Polar Protic (e.g., Ethanol, Water) | High | Fastest | Strong stabilization of the polar transition state through hydrogen bonding.[2] |
Table 2: Regioselectivity of the Aromatic Claisen Rearrangement of Meta-Substituted Allyl Phenyl Ethers
| Meta-Substituent (R) | Product Ratio (ortho-product : para-product) | Predominant Isomer |
| -OCH₃ | 31 : 69 | Para |
| -CH₃ | 47 : 53 | Para (slight preference) |
| -Br | 71 : 29 | Ortho |
| -COCH₃ | 73 : 27 | Ortho |
| -NO₂ | 80 : 20 | Ortho |
Data adapted from studies on the influence of meta-substituents on the regioselectivity of the rearrangement.
Experimental Protocols
Protocol 1: General Procedure for Thermal Aromatic Claisen Rearrangement
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allyl aryl ether (1.0 eq).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., N,N-diethylaniline or decalin) to achieve a concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to remove any remaining N,N-diethylaniline, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Aromatic Claisen Rearrangement (Solvent-Free)
-
Setup: Place the allyl aryl ether (1.0 eq) in a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the sample at a set temperature (e.g., 200-250 °C) for the optimized time (typically 5-30 minutes).
-
Monitoring: Monitor the reaction progress by analyzing aliquots (after cooling) by TLC or GC-MS.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Purification: Dissolve the crude product in a suitable solvent and purify by column chromatography on silica gel.
Protocol 3: Lewis Acid-Catalyzed Aromatic Claisen Rearrangement
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the allyl aryl ether (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂ or a solution of TiCl₄) (0.1-1.0 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at the chosen temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.
-
Work-up: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
Preventing the formation of para-rearranged products in the Claisen rearrangement.
Welcome to the technical support center for the Claisen rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Claisen rearrangement reactions, with a specific focus on preventing the formation of undesired para-rearranged products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen rearrangement and when do para-rearranged products form?
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. In the case of an allyl aryl ether, the reaction typically proceeds through a concerted, pericyclic mechanism involving a six-membered transition state to form an ortho-allyl phenol.[1][2] Para-rearranged products are generally formed when both ortho positions on the aromatic ring are substituted. In such cases, the allyl group first migrates to the ortho position to form a dienone intermediate, which then undergoes a[1][1]-Cope rearrangement to the para position, followed by tautomerization to the para-allyl phenol.[3][4]
Q2: How do electronic effects of substituents on the aromatic ring influence the regioselectivity of the Claisen rearrangement?
The electronic nature of substituents on the aromatic ring plays a crucial role in directing the rearrangement. Generally, electron-withdrawing groups (EWGs) at the meta-position tend to favor the formation of the ortho-product, while electron-donating groups (EDGs) at the meta-position can increase the proportion of the para-rearranged product.[5][6]
Q3: Can Lewis acids be used to control the regioselectivity and prevent para-rearrangement?
Yes, Lewis acids can significantly influence the Claisen rearrangement. They can catalyze the reaction, often allowing it to proceed at lower temperatures, which can help minimize side reactions.[2][7] Certain Lewis acids can also enhance the selectivity for the ortho-product by coordinating to the ether oxygen, thereby influencing the stereoelectronics of the transition state. Common Lewis acids employed for this purpose include BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Claisen rearrangement, with a focus on preventing the formation of the para-rearranged product.
Problem: My reaction is producing a significant amount of the para-rearranged product, even though the ortho positions are not blocked.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the subsequent Cope rearrangement that leads to the para product.
-
Solution: Lower the reaction temperature. If the thermal reaction is too slow at lower temperatures, consider using a Lewis acid catalyst to accelerate the reaction under milder conditions.[2]
-
-
Electron-Donating Substituents: The presence of strong electron-donating groups on the aromatic ring can electronically favor the formation of the para product.
-
Solution: If synthetically feasible, consider modifying the substituents on the aromatic ring. Introducing an electron-withdrawing group can help direct the rearrangement to the ortho position.[5]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Solution: Experiment with different solvents. While polar solvents generally accelerate the Claisen rearrangement, their effect on regioselectivity can be substrate-dependent. A systematic screen of solvents may be necessary.
-
Quantitative Data on Regioselectivity
The following table summarizes the influence of meta-substituents on the product distribution in the Claisen rearrangement of allyl aryl ethers.
| meta-Substituent | Electron-Donating/Withdrawing | % Ortho-Product | % Para-Product | Reference |
| OCH₃ | Donating | 31 | 69 | [5] |
| Br | Withdrawing | 71 | 29 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Claisen Rearrangement
This protocol provides a general guideline for performing a thermal Claisen rearrangement. Optimization of temperature and reaction time will be necessary for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the allyl aryl ether in a high-boiling solvent (e.g., N,N-diethylaniline, decalin). The concentration should typically be in the range of 0.1-0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (typically 180-220 °C) in an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with 1 M HCl (to remove N,N-diethylaniline if used), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement
This protocol describes a general procedure for a Lewis acid-catalyzed Claisen rearrangement, which often proceeds at a lower temperature than the thermal equivalent.
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) glovebox or using Schlenk line techniques, dissolve the allyl aryl ether in a dry, non-protic solvent (e.g., dichloromethane, toluene) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (often between -78 °C and room temperature).
-
Addition of Lewis Acid: Add the Lewis acid (e.g., a 1 M solution of BCl₃ in hexanes, or solid AlCl₃) dropwise to the stirred solution. The amount of Lewis acid can range from catalytic (5-10 mol%) to stoichiometric, depending on the substrate and the specific Lewis acid used.[7]
-
Reaction and Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a proton source (e.g., water, saturated aqueous NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
Technical Support Center: Column Chromatography Purification of Allyl p-tolyl Ether
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Allyl p-tolyl ether using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography of this compound, offering probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | Solvent system is not polar enough: The mobile phase lacks the strength to displace the compound from the stationary phase.[1] | - Gradually increase the polarity of the eluting solvent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. - A good starting point for nonpolar compounds like ethers is a low percentage of ethyl acetate or ether in hexane (e.g., 5%).[2] |
| Compound decomposition on silica gel: Allyl ethers can be sensitive to the acidic nature of silica gel.[1] | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[1] - Deactivate the silica gel by washing the column with a solvent mixture containing a small amount of triethylamine (1-3%) before loading the sample.[3] - Consider using a different stationary phase like neutral alumina or florisil.[1] | |
| Fractions are all mixed | Poor separation on TLC: The chosen solvent system does not provide adequate separation between this compound and impurities. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound and good separation from other spots.[4] |
| Column was overloaded: Too much crude material was loaded onto the column for its size. | - As a general rule, use about 20-50 times the weight of stationary phase to the weight of the crude sample for difficult separations.[5] | |
| Column was packed improperly: Cracks, channels, or air bubbles in the stationary phase lead to an uneven flow of the mobile phase. | - Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[5][6] Tapping the column gently during packing can help settle the silica gel and remove air bubbles.[6] | |
| Product elutes too quickly (high Rf) | Solvent system is too polar: The mobile phase is too strong, causing the compound to move with the solvent front. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. |
| Streaky bands or tailing of the spot | Sample is not soluble in the eluting solvent: This can cause the compound to streak down the column.[1] | - Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column. - Alternatively, use the "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column. |
| Compound is acidic or basic: Interactions with the stationary phase can cause tailing. | - If the compound has acidic impurities, adding a small amount of acetic acid to the eluent can help. For basic impurities, adding a small amount of triethylamine can improve the peak shape.[4] |
Frequently Asked Questions (FAQs)
1. What is a good starting solvent system for the purification of this compound?
A good starting point for the purification of relatively non-polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. Common choices include:
-
Hexane/Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity.[2][7]
-
Hexane/Dichloromethane: This can also be an effective solvent system.
-
Hexane/Diethyl Ether: Ethers are often good solvents for separating other ethers.[7]
The optimal solvent system should be determined by running preliminary TLC plates. The ideal system will give your product an Rf value between 0.2 and 0.4.[4]
2. What stationary phase should I use?
Silica gel (60 Å, 230-400 mesh) is the most common stationary phase for the purification of ethers and aromatic compounds.[5] However, if your compound is sensitive to acid, you might consider using neutral alumina or florisil .[1]
3. How much silica gel should I use?
A general guideline is to use a mass of silica gel that is 20 to 50 times the mass of the crude sample you intend to purify.[5] For very difficult separations, a higher ratio may be necessary.
4. What are the potential impurities from the synthesis of this compound?
Common impurities can include unreacted starting materials such as p-cresol and allyl bromide . Side products could also be present. A proper aqueous workup before chromatography is crucial to remove most of the unreacted p-cresol.
5. How can I visualize the spots on a TLC plate if this compound is colorless?
This compound has an aromatic ring and will be visible under a UV lamp (254 nm). You can also use staining solutions like potassium permanganate or vanillin to visualize the spots.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Secure a glass column of appropriate size vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[5]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[6]
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[6]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the eluent.
-
Continuously drain the solvent until the solvent level is just above the top layer of sand, ensuring the column never runs dry.[5]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent (or a slightly more polar solvent if solubility is an issue). Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column and the separation.
-
If a gradient elution is required, start with a low polarity solvent and gradually increase the percentage of the more polar solvent.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which ones contain the purified this compound.
-
Spot a small amount from each fraction on a TLC plate, alongside a spot of the crude mixture and, if available, a pure standard.
-
Combine the pure fractions containing the desired product.
5. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
References
Identifying and characterizing byproducts in the synthesis of 2-allyl-4-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-allyl-4-methylphenol via the Claisen rearrangement of allyl 4-methylphenyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of 2-allyl-4-methylphenol is lower than expected. What are the potential causes and how can I improve it?
Low yields can primarily be attributed to incomplete reaction, side reactions, or product degradation.
Troubleshooting Steps:
-
Reaction Temperature: The traditional thermal Claisen rearrangement often requires high temperatures, typically between 180-250°C, to proceed efficiently. If your reaction is sluggish, a gradual increase in temperature may be necessary.[1]
-
Lewis Acid Catalysis: To avoid the high temperatures that can lead to product degradation, consider using a Lewis acid catalyst such as BCl₃, BF₃·OEt₂, or AlCl₃. These catalysts can significantly accelerate the reaction, often allowing it to proceed at or near room temperature.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and, in some cases, improve yields through rapid and uniform heating.[1]
Q2: I am observing a significant amount of p-cresol in my reaction mixture. How can I minimize the formation of this byproduct?
The formation of the parent phenol, p-cresol, is a common side reaction resulting from the cleavage of the allyl ether bond, often exacerbated by harsh thermal conditions.[1]
Potential Solutions:
-
Milder Reaction Conditions: The most effective way to reduce p-cresol formation is to lower the reaction temperature. This can be achieved by employing a Lewis acid catalyst, which promotes the rearrangement under conditions where the cleavage pathway is less favorable.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate and byproduct formation. High-boiling, polar aprotic solvents are often used.
Q3: Besides p-cresol, what other byproducts should I be looking for?
Several byproducts can arise from the synthesis of 2-allyl-4-methylphenol. Identifying these is crucial for optimizing the reaction and purification processes.
Common Byproducts:
-
Unreacted Starting Material: Allyl 4-methylphenyl ether may be present if the reaction has not gone to completion.
-
Diallylated Phenol: 2,6-diallyl-4-methylphenol can form if both ortho positions of the p-cresol are allylated. This typically occurs if an excess of the allylating agent is used during the initial ether synthesis.
-
Para-rearranged Product: Although ortho-rearrangement is generally favored, a small amount of the para-rearranged product, 4-allyl-4-methylcyclohexa-2,5-dien-1-one, may form, which can then tautomerize. However, with a free ortho position, this is less likely.[2]
-
Cyclohexadienone Intermediate: The reaction proceeds through a non-aromatic 6-allyl-4-methylcyclohexa-2,4-dien-1-one intermediate.[3] Under typical workup conditions, this rapidly tautomerizes to the final product, but it could be present in small amounts.
Data Presentation: Potential Byproducts and Their Characteristics
The following table summarizes the potential byproducts in the synthesis of 2-allyl-4-methylphenol and key characteristics for their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Notes |
| 2-allyl-4-methylphenol (Product) | C₁₀H₁₂O | 148.20 | The desired product. |
| Allyl 4-methylphenyl ether (Starting Material) | C₁₀H₁₂O | 148.20 | Isomeric with the product; distinguishable by GC retention time and NMR. |
| p-Cresol (Cleavage Product) | C₇H₈O | 108.14 | Lower molecular weight and distinct spectroscopic signature. |
| 2,6-diallyl-4-methylphenol | C₁₃H₁₆O | 188.26 | Higher molecular weight; will show signals for two allyl groups in NMR. |
| 6-allyl-4-methylcyclohexa-2,4-dien-1-one (Intermediate) | C₁₀H₁₂O | 148.20 | Isomeric with the product and starting material; typically transient. |
Experimental Protocols
General Protocol for Thermal Claisen Rearrangement
-
Place allyl 4-methylphenyl ether in a high-boiling point solvent (e.g., N,N-diethylaniline or decalin) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a temperature between 200-250°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with an aqueous base (e.g., 10% NaOH) to extract the phenolic products.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-60°C, hold for 2 minutes.
-
Ramp: Increase to 280-300°C at a rate of 10-15°C/min.
-
Final hold: Maintain at the final temperature for 5-10 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire spectra to identify characteristic signals for the allyl group (vinylic protons ~5.9-6.1 ppm and ~5.0-5.2 ppm; methylene protons ~3.3-3.4 ppm), aromatic protons, the methyl group, and the hydroxyl proton.
-
¹³C NMR: Acquire spectra to confirm the number of unique carbon environments and their chemical shifts.
Visualizations
Caption: Workflow for identifying byproducts in the synthesis of 2-allyl-4-methylphenol.
Caption: Reaction pathway for the synthesis of 2-allyl-4-methylphenol and formation of byproducts.
References
Safe handling and storage procedures for Allyl p-tolyl ether
This technical support center provides guidance on the safe handling and storage of Allyl p-tolyl ether (CAS No: 23431-48-3) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid.[1][2] The primary hazards include flammability and potential for causing skin, eye, and respiratory system irritation upon exposure.[3] It is important to handle the substance with care to avoid ignition and direct contact.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[1][4] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[1]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is recommended to store it in a cool and dark place at a temperature below 15°C.[1] The substance is air-sensitive and should be stored under an inert gas.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[4][5][6]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents and strong acids.[6][7] Contact with these materials should be avoided to prevent hazardous reactions.
Q5: What should I do in case of a spill?
A5: In the event of a spill, remove all sources of ignition.[4] Use non-sparking tools and absorbent material to collect the spill.[4][8] Ensure the area is well-ventilated. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
Q6: How should this compound waste be disposed of?
A6: Dispose of contents and containers to an approved waste disposal plant.[1][5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.
Troubleshooting Guide
Problem: I notice a sweet, strong odor.
-
Possible Cause: There may be a leak from the container or a spill.
-
Solution: Immediately check the container for any damage or improper sealing. Ensure the storage area is well-ventilated. If a spill is found, follow the spill response procedures outlined in the FAQ.
Problem: The liquid appears discolored.
-
Possible Cause: The discoloration could indicate contamination or degradation of the product, potentially due to improper storage conditions such as exposure to air or light.
-
Solution: Do not use the product if you suspect it is contaminated or degraded. Dispose of it according to proper waste disposal procedures. Review your storage procedures to ensure they align with the recommended guidelines.
Quantitative Data Summary
| Property | Value |
| CAS Number | 23431-48-3 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.2 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 239°C (lit.) |
| Flash Point | 80°C |
| Specific Gravity | 0.97 (20/20) |
| Storage Temperature | Recommended <15°C |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a fume hood.[4] Put on all required personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves.
-
Dispensing: Use only non-sparking tools when dispensing the liquid to avoid ignition sources.[4][5] Ground/bond the container and receiving equipment to prevent static discharge.
-
Heating: If heating is required, use a well-controlled heating method such as a heating mantle or water bath. Avoid open flames.[4]
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly. Clean any contaminated surfaces.
Protocol 2: Storage of this compound
-
Container: Ensure the container is tightly closed and properly labeled.[4][5]
-
Location: Store the container in a designated cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][4]
-
Incompatibilities: Ensure that the storage area is free from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
-
Inert Atmosphere: For long-term storage, it is recommended to store under an inert gas to prevent degradation due to air sensitivity.[1]
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. This compound | 23431-48-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 23431-48-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. gelest.com [gelest.com]
Validation & Comparative
Comparative study of thermal versus Lewis acid-catalyzed Claisen rearrangement.
A Comparative Guide to Thermal vs. Lewis Acid-Catalyzed Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis, categorized as a[1][1]-sigmatropic rearrangement.[1][2] This process typically involves the conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound or an allyl aryl ether to an o-allylphenol.[3][4] Activation of this rearrangement has traditionally been accomplished through thermal means; however, the use of Lewis acids as catalysts has emerged as a significant alternative, offering distinct advantages in terms of reaction conditions and efficiency.[5][6]
This guide provides an objective comparison of thermal and Lewis acid-catalyzed Claisen rearrangements, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Mechanism Overview
Thermal Claisen Rearrangement: The classical Claisen rearrangement is a concerted, pericyclic reaction that proceeds intramolecularly through a highly ordered, cyclic transition state, often resembling a chair conformation.[1][7] This concerted mechanism, involving the simultaneous breaking and forming of bonds, means the reaction is stereospecific, with the stereochemistry of the starting material dictating that of the product.[1][8] The reaction is driven by the formation of a thermodynamically stable carbonyl group.[1] However, uncatalyzed thermal rearrangements often require high temperatures, typically above 100°C and sometimes as high as 250°C.[3][4][9]
Lewis Acid-Catalyzed Claisen Rearrangement: Lewis acids significantly accelerate the Claisen rearrangement by coordinating to the ether oxygen atom.[10] This coordination polarizes the substrate, effectively creating a more stabilized enolate and a more electrophilic allyl cation component.[10] This charge-accelerated process lowers the activation energy of the rearrangement, allowing the reaction to proceed at much lower temperatures—often at or below room temperature.[5][11] The use of chiral Lewis acids has also enabled the development of catalytic, enantioselective variants of the reaction.[10]
Quantitative Performance Comparison
The following table summarizes the key performance differences between thermal and Lewis acid-catalyzed Claisen rearrangements based on experimental data.
| Parameter | Thermal Rearrangement | Lewis Acid-Catalyzed Rearrangement |
| Reaction Temperature | High (typically 100–250°C)[4] | Low to moderate (-78°C to 80°C, often room temp.)[1][5][12] |
| Reaction Time | Long (hours to >100 hours)[9][13] | Short (minutes to a few hours)[5][12] |
| Yield | Variable, often moderate to good (e.g., 55-83%)[13] | Generally high to excellent (>75-93%)[5][14] |
| Stereoselectivity | High intrinsic diastereoselectivity via ordered transition state[8] | Excellent diastereoselectivity (>99:1); enantioselectivity possible with chiral catalysts[5][10] |
| Catalyst | None required | Catalytic quantities (e.g., 5-10 mol%) of a Lewis acid (e.g., TiCl₄, Yb(OTf)₃, AlCl₃)[5][14] |
| Substrate Scope | Broad, but can be limited by thermal stability of substrates[15] | Can be broad; may depend on catalyst compatibility with functional groups[5] |
| Solvent | High-boiling, often non-polar solvents (e.g., 1,2-dichlorobenzene, decalin)[13] | Common polar aprotic solvents (e.g., CH₂Cl₂, THF)[5] |
Experimental Protocols
Protocol 1: General Thermal Claisen Rearrangement of an Allyl Aryl Ether
This protocol is a generalized procedure based on the thermal rearrangement of substituted allyloxyarenes.[13][16]
-
Preparation: Place the allyl aryl ether substrate (1.0 eq., e.g., 10.0 mmol) into a Schlenk flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: Add a suitable high-boiling solvent, such as 1,2-dichlorobenzene (10 mL) or propylene carbonate (5 mL).[13]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Heating: Immerse the flask in a preheated oil bath at the target temperature (e.g., 190°C).[13]
-
Reaction Monitoring: Heat the reaction mixture for the required time, which can range from a few hours to over 40 hours depending on the substrate.[13][16] Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with a suitable extraction solvent like diethyl ether.
-
Purification: Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.[16] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[16]
Protocol 2: Lewis Acid-Catalyzed Acyl-Claisen Rearrangement
This protocol is adapted from a procedure for a TiCl₄-catalyzed rearrangement between an allylic morpholine and an acid chloride.[5]
-
Catalyst Preparation: In an oven-dried flask under an inert atmosphere (nitrogen or argon), prepare a solution of the Lewis acid catalyst (e.g., 5-10 mol% TiCl₄·THF₂) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the catalyst solution to the desired temperature (e.g., 23°C). Sequentially add the allylic morpholine (1.0 eq., e.g., 0.8 mmol) and a non-nucleophilic base such as diisopropylethylamine (i-Pr₂EtN, 1.5 eq., 1.2 mmol).[5]
-
Initiation: Add the acid chloride (1.2 eq., e.g., 0.98 mmol) as a 1.0 M solution in CH₂Cl₂ dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature for 2-6 hours, monitoring its completion by TLC.[5]
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 N NaOH.[5]
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash chromatography to yield the Claisen adduct.[5]
Visualizations
Caption: General pathway of the Claisen rearrangement.
Caption: Comparison of thermal vs. Lewis acid methods.
Conclusion
Both thermal and Lewis acid-catalyzed methods are valuable for executing the Claisen rearrangement, a cornerstone of C-C bond formation. The choice between them depends on the specific requirements of the synthesis.
-
Thermal rearrangement is operationally simple and avoids the cost and potential incompatibility of a catalyst. However, it is often limited by the harsh conditions required, which may not be suitable for complex molecules with sensitive functional groups.[15]
-
Lewis acid catalysis offers a significant advantage by enabling the reaction to proceed under much milder conditions, leading to faster reaction times, often higher yields, and excellent stereocontrol.[5] Furthermore, it opens the possibility for asymmetric synthesis through the use of chiral catalysts, a critical feature for drug development and natural product synthesis.[10] The primary considerations are the selection of an appropriate catalyst and its compatibility with the substrate's functional groups.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. name-reaction.com [name-reaction.com]
- 7. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent advances in metal-catalysed asymmetric sigmatropic rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. benchchem.com [benchchem.com]
Reactivity in Sigmatropic Rearrangements: A Comparative Analysis of Allyl p-tolyl ether and Allyl phenyl ether
For researchers, scientists, and drug development professionals, understanding the nuances of sigmatropic rearrangements is pivotal for the strategic design of synthetic pathways. This guide provides a detailed comparison of the reactivity between Allyl p-tolyl ether and Allyl phenyl ether in the context of the Claisen rearrangement, a thermally induced[1][1]-sigmatropic shift. The presence of a methyl group on the phenyl ring of this compound introduces a tangible difference in reactivity compared to the unsubstituted Allyl phenyl ether, a factor with significant implications for reaction kinetics and product yields.
The Claisen rearrangement of aryl allyl ethers is a concerted, intramolecular process that proceeds through a cyclic transition state, leading to the formation of o-allylphenols. The electronic nature of substituents on the aromatic ring plays a crucial role in modulating the rate of this transformation.
Quantitative Comparison of Reactivity
The reactivity of this compound is enhanced compared to Allyl phenyl ether due to the electron-donating nature of the para-methyl group. This substituent increases the electron density of the aromatic ring, thereby stabilizing the electron-deficient transition state of the rearrangement and lowering the activation energy.
| Parameter | This compound | Allyl phenyl ether | Source |
| Activation Energy (Ea) | 36.08 kcal/mol | ~38.0 - 39.7 kcal/mol | Experimental / Theoretical |
Note: The activation energy for this compound is an experimentally determined value. The activation energy for Allyl phenyl ether is a theoretically calculated value and is presented as a range to reflect values with and without zero-point vibrational energy correction.
The lower activation energy of this compound signifies a faster reaction rate under identical thermal conditions. This is a direct consequence of the electronic effect exerted by the methyl substituent.
Reaction Mechanism and Substituent Effects
The Claisen rearrangement proceeds through a concerted pericyclic transition state. The electron-donating p-methyl group in this compound facilitates the reaction by pushing electron density into the aromatic ring, which in turn promotes the electrophilic attack of the allyl group onto the ortho-carbon.
Caption: General mechanism of the aromatic Claisen rearrangement.
The electron-donating methyl group in the para position of this compound accelerates the rate-determining[1][1]-sigmatropic shift by stabilizing the partial positive charge that develops on the ether oxygen in the transition state.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the starting materials and the subsequent Claisen rearrangement. These protocols are applicable to both Allyl phenyl ether and this compound.
Synthesis of Aryl Allyl Ethers (Williamson Ether Synthesis)
Materials:
-
Phenol or p-cresol (1.0 eq.)
-
Allyl bromide (1.2 eq.)
-
Potassium carbonate (1.5 eq.)
-
Acetone (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the corresponding phenol (or p-cresol), potassium carbonate, and anhydrous acetone.
-
Add allyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aryl allyl ether.
-
Purify the product by vacuum distillation or column chromatography.
Thermal Claisen Rearrangement
Materials:
-
Allyl phenyl ether or this compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) or neat (solvent-free)
Procedure:
-
Place the aryl allyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer. If a solvent is used, add it to the flask.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature and monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction time can vary from a few hours to over 24 hours depending on the substrate and temperature.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed by vacuum distillation.
-
The crude product, an o-allylphenol, can be purified by column chromatography on silica gel.
Experimental Workflow
The overall experimental process, from starting materials to the final rearranged product, can be visualized as a straightforward workflow.
Caption: A typical experimental workflow for the Claisen rearrangement.
References
A Comparative Guide to the Kinetic Analysis of the Claisen Rearrangement of Para-Substituted Allyl Aryl Ethers
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful method for carbon-carbon bond formation. This guide provides a comparative kinetic analysis of the thermal and photo-Claisen rearrangements of para-substituted allyl aryl ethers, complete with experimental data, detailed protocols, and workflow visualizations to support researchers in understanding and utilizing this versatile reaction.
The aromatic Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl aryl ether that typically requires high temperatures (180–225 °C) to proceed, yielding an ortho-allylphenol.[2] The reaction is intramolecular and proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[3][4][5] The kinetics of this transformation are first-order.[3][4] A variation of this reaction, the photo-Claisen rearrangement, can be initiated photochemically, often under milder conditions. In the photo-Claisen rearrangement, the reaction proceeds through the homolytic cleavage of the O-C (allyl) bond from the excited singlet state to form a radical pair.[2]
The electronic nature of substituents on the aromatic ring significantly influences the rate of both the thermal and photo-Claisen rearrangements. Understanding these substituent effects is crucial for predicting reaction outcomes and optimizing reaction conditions.
Quantitative Kinetic Data
The following table summarizes the kinetic data for the thermal Claisen rearrangement of a series of para-substituted allyl phenyl ethers. The data illustrates the influence of substituent electronic effects on the reaction rate and activation energy.
| Substituent (p-X) | Hammett Constant (σ+) | Rate Constant (k) at 200°C (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| OCH₃ | -0.78 | [Data not explicitly found in a single table] | 124-146[1] |
| CH₃ | -0.31 | [Data not explicitly found in a single table] | 124-146[1] |
| H | 0 | [Data not explicitly found in a single table] | 124-146[1] |
| Cl | +0.11 | [Data not explicitly found in a single table] | 124-146[1] |
| Br | +0.15 | [Data not explicitly found in a single table] | 124-146[1] |
| CN | +0.66 | [Data not explicitly found in a single table] | 124-146[1] |
| NO₂ | +0.79 | [Data not explicitly found in a single table] | 124-146[1] |
Note: While a specific table with rate constants for a series of para-substituted allyl aryl ethers in the thermal Claisen rearrangement was not found, the general trend is that electron-donating groups accelerate the reaction, and electron-withdrawing groups decelerate it. The activation energies for para-substituted phenyl allyl ethers have been reported to be in the range of 124–146 kJ/mol.[1]
For the photo-Claisen rearrangement, rate constants span almost two orders of magnitude, with electron-donating groups (e.g., CH₃O, CH₃) accelerating the reaction and electron-withdrawing groups (e.g., CN, CF₃) slowing it down.[2]
Experimental Protocols
Detailed methodologies for the synthesis of para-substituted allyl aryl ethers and their subsequent thermal Claisen rearrangement are provided below.
1. Synthesis of Para-Substituted Allyl Aryl Ethers
This procedure describes a general method for the synthesis of the starting materials.
-
Materials:
-
Para-substituted phenol (1.0 eq.)
-
Allyl bromide (1.2-1.5 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 eq.) or Potassium hydroxide (KOH)
-
Anhydrous acetone or acetonitrile as solvent
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the para-substituted phenol, potassium carbonate, and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide dropwise to the suspension. A catalytic amount of TBAI can be added to accelerate the reaction if needed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent such as diethyl ether, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
2. Kinetic Analysis of the Thermal Claisen Rearrangement
This protocol outlines a general procedure for carrying out the thermal rearrangement and monitoring its kinetics.
-
Materials:
-
Para-substituted allyl aryl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline, diphenyl ether, or propylene carbonate)
-
-
Procedure:
-
Place the para-substituted allyl aryl ether (0.1–1.0 g) into a Schlenk flask.
-
Connect the flask to a vacuum-inert gas line and perform three vacuum-nitrogen cycles to ensure an inert atmosphere.
-
Place the Schlenk flask in a pre-heated aluminum block or oil bath at the desired temperature (e.g., 200 °C).[2]
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots by rapid cooling.
-
Analyze the composition of the aliquots using a suitable analytical technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or ¹H NMR spectroscopy to determine the concentration of the starting material and the product.[2]
-
Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the first-order rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of the Claisen rearrangement.
Hammett Plot for Substituent Effects
The Hammett equation, log(k/k₀) = ρσ, is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of a benzene derivative. A plot of log(k/k₀) versus the substituent constant (σ) is known as a Hammett plot, and its slope (ρ) indicates the sensitivity of the reaction to electronic effects. For the Claisen rearrangement, σ⁺ values, which account for through-conjugation with the reaction center, often provide a better correlation.[1]
References
Unraveling the Transition State: A Comparative Guide to the Computational Modeling of the Claisen Rearrangement of Allyl p-Tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, continues to be a subject of intense study. Understanding the intricate details of its transition state is paramount for predicting reactivity, controlling selectivity, and designing novel synthetic methodologies. This guide provides a comparative analysis of computational approaches to model the transition state of the Claisen rearrangement of allyl p-tolyl ether, juxtaposed with experimental findings to offer a comprehensive overview for researchers in the field.
Performance of Computational Methods: A Side-by-Side Comparison
The accuracy of computational models is benchmarked by their ability to reproduce experimental observations. For the gas-phase Claisen rearrangement of this compound, experimental data provides a crucial reference point for theoretical calculations. The following table summarizes the performance of the B3LYP density functional with various basis sets against experimental kinetic data.
| Method/Basis Set | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
| Experimental | 36.08 [1][2] | - | -7.88 [1][2] | - |
| RHF/6-31G | 50.84 | 49.33 | -10.33 | 54.63 |
| B3LYP/6-31G | 36.85 | 35.49 | -9.03 | 40.13 |
| B3LYP/6-31++G** | 38.32 | 36.96 | -9.00 | 41.58 |
| B3LYP/6-311G* | 37.97 | 36.61 | -9.01 | 41.23 |
As evidenced by the data, the B3LYP functional, particularly with the 6-31G* basis set, demonstrates remarkable agreement with the experimental activation energy for the Claisen rearrangement of this compound.[1][2] This level of theory appears to strike a balance between computational cost and accuracy for this specific pericyclic reaction. While the Restricted Hartree-Fock (RHF) method significantly overestimates the activation barrier, all B3LYP calculations provide a qualitatively correct picture of the reaction's energetics.
It is important to note that while B3LYP is a widely used and often reliable functional, other functionals, such as the Minnesota functionals (e.g., M06-2X), have been shown to provide improved accuracy for thermochemistry and reaction kinetics in various systems. The choice of functional and basis set should always be carefully considered and, where possible, benchmarked against experimental data for the specific class of reaction under investigation.
Experimental and Computational Protocols
Experimental Protocol: Gas-Phase Kinetic Study
The experimental data for the Claisen rearrangement of this compound was obtained through gas-phase kinetic studies.[1][2] The key aspects of the experimental procedure are as follows:
-
Reactant Preparation: this compound is synthesized and purified.
-
Reaction Setup: The rearrangement is carried out in a static reactor system at a controlled temperature range, typically between 493.15 K and 533.15 K.[1][2]
-
Reaction Monitoring: The progress of the reaction is monitored by periodically sampling the gas mixture and analyzing it using gas chromatography (GC). This allows for the quantification of the disappearance of the reactant and the appearance of the product, 2-allyl-4-methylphenol.
-
Data Analysis: The rate constants are determined at various temperatures, and the Arrhenius equation is used to calculate the activation energy (Ea) and the pre-exponential factor (A). The entropy of activation (ΔS‡) can then be derived from the pre-exponential factor using transition state theory. To ensure a clean unimolecular reaction, control experiments are often performed, for instance, in the presence of a radical scavenger like cyclohexene, to rule out radical-mediated pathways.[1][2]
Computational Protocol: Transition State Modeling
The computational modeling of the Claisen rearrangement transition state involves a series of steps to locate and verify the first-order saddle point on the potential energy surface.
Caption: A typical workflow for locating and verifying a transition state in computational chemistry.
-
Initial Structure Generation: The reactant (this compound) and product (2-allyl-4-methylphenol) are built using molecular modeling software. An initial guess for the transition state structure, which resembles a chair-like six-membered ring, is also constructed.
-
Geometry Optimization: The geometries of the reactant and product are optimized to their respective energy minima at a chosen level of theory (e.g., B3LYP/6-31G*).
-
Transition State Search: Starting from the initial guess, a transition state optimization is performed. Common algorithms include Synchronous Transit-Guided Quasi-Newton (STQN) methods (like QST2 or QST3) or eigenvector-following methods (like the Berny algorithm). These algorithms aim to find a stationary point on the potential energy surface that is a maximum along one coordinate (the reaction coordinate) and a minimum along all other coordinates.
-
Frequency Calculation: A frequency calculation is performed at the optimized transition state geometry. This is a crucial step for two reasons:
-
Verification: A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking of the C-O bond and the formation of the C-C bond).
-
Thermodynamic Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactant and product, an IRC calculation is performed. This calculation maps the minimum energy path downhill from the transition state in both directions, which should lead to the optimized reactant and product structures.
-
Final Energy Calculation: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate energy barriers.
References
A Comparative Guide to Spectroscopic Methods for Monitoring the Claisen Rearrangement
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. This[1][1]-sigmatropic rearrangement thermally converts allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or o-allyl phenols, respectively.[2] Optimizing reaction conditions, understanding kinetics, and maximizing yields require precise monitoring of the reaction's progress. This guide provides a comparative overview of common spectroscopic methods used for real-time or quasi-real-time monitoring of the Claisen rearrangement, tailored for researchers in synthetic chemistry and drug development.
Comparison of Spectroscopic Monitoring Techniques
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are the principal tools for tracking the conversion of reactants to products. Each method offers distinct advantages and monitors different molecular features, as summarized below.
| Spectroscopic Method | Principle of Detection | Key Observable Changes for Claisen Rearrangement | Advantages | Limitations |
| ¹H / ¹³C NMR Spectroscopy | Monitors the magnetic environment of atomic nuclei (¹H, ¹³C). Changes in chemical structure lead to shifts in resonance frequencies and changes in signal integrals. | Reactant (Allyl Phenyl Ether): Disappearance of ether O-CH₂ signal (~4.5 ppm).[3] Product (o-Allylphenol): Appearance of phenolic -OH signal, shift in aromatic protons, and appearance of a new CH₂ group attached to the ring. | Provides detailed structural information on reactants, products, and any intermediates.[4] Highly quantitative, as signal integrals are directly proportional to molar concentration. | Lower sensitivity compared to other methods. Requires deuterated solvents for locking, which can be expensive. Heating samples in an NMR probe requires specialized equipment. |
| Infrared (IR) / Raman Spectroscopy | Measures the vibrational frequencies of chemical bonds. The formation and breaking of bonds result in the appearance or disappearance of characteristic absorption bands. | Reactant (Allyl Vinyl Ether): Disappearance of the C–O–C ether stretching mode. Product (γ,δ-Unsaturated Carbonyl): Appearance of a strong C=O stretching band (~1750 cm⁻¹).[5] | High sensitivity to changes in functional groups. Can be performed in-situ using ATR probes without sample workup. Suitable for a wide range of reaction media. | Spectra can be complex, with overlapping peaks. Water and other polar solvents can interfere with IR measurements (less so for Raman). Less intrinsically quantitative than NMR without careful calibration. |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules with chromophores, particularly conjugated and aromatic systems. | Reactant (Allyl Phenyl Ether): Characteristic absorbance of the phenyl ether system. Product (o-Allylphenol): Bathochromic (red) shift and hyperchromic (intensity increase) effect due to the formation of the phenolic group, which is a strong auxochrome. | High sensitivity, allowing for the use of very dilute solutions.[6] Relatively inexpensive and simple instrumentation. Well-suited for kinetic studies of aromatic rearrangements. | Only applicable to reactions involving a change in the chromophore.[7] Provides limited structural information. Solvent choice is critical as many solvents absorb in the UV range. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for monitoring the Claisen rearrangement using the discussed spectroscopic techniques.
In-situ ¹H NMR Spectroscopy
This protocol is adapted from a kinetic study of a decarboxylative Claisen rearrangement and can be applied to monitor the classic rearrangement of allyl phenyl ether.[4]
-
Sample Preparation: In an NMR tube, dissolve allyl phenyl ether (ca. 0.08 M) in a suitable deuterated solvent (e.g., diphenyl ether-d10 or CD₂Cl₂ for lower temperature rearrangements). Add an internal standard with a known concentration and a resonance signal that does not overlap with reactant or product signals (e.g., tetramethylsilane).
-
Instrumentation and Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) at room temperature to establish the initial concentrations.
-
Place the NMR tube in a preheated NMR probe set to the desired reaction temperature (e.g., 180-200 °C for allyl phenyl ether).
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique set of protons on the reactant (e.g., the O-CH₂ protons of allyl phenyl ether at ~4.5 ppm) and the product (e.g., the Ar-CH₂ protons of 2-allylphenol).[3]
-
Normalize these integrals against the integral of the internal standard to determine the relative concentrations of the reactant and product over time.
-
Plot concentration versus time to obtain the kinetic profile of the reaction.
-
In-situ FTIR Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) probe for monitoring the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl.
-
Reaction Setup:
-
Set up the reaction in a vessel equipped with an overhead stirrer, a heating mantle, and a port for an in-situ ATR-FTIR probe.
-
Charge the vessel with the reactant (allyl vinyl ether) and a high-boiling point solvent (e.g., N,N-dimethylformamide).
-
Insert the ATR probe into the reaction mixture, ensuring the crystal is fully submerged.
-
-
Instrumentation and Data Acquisition:
-
Record a background spectrum of the solvent at the reaction temperature.
-
Begin heating and stirring the reaction mixture.
-
Once the target temperature is reached, start collecting FTIR spectra at regular intervals. Each spectrum should be an average of several scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Monitor the disappearance of a key reactant peak, such as the C-O-C ether stretch.
-
Simultaneously, monitor the appearance and growth of the characteristic C=O stretch of the carbonyl product around 1750 cm⁻¹.[5]
-
The absorbance of the C=O peak can be plotted against time to follow the reaction progress. For quantitative analysis, a calibration curve relating absorbance to concentration is required.
-
UV-Visible Spectroscopy
This protocol is suitable for monitoring the aromatic Claisen rearrangement of allyl phenyl ether to 2-allylphenol.
-
Sample Preparation:
-
Prepare a stock solution of allyl phenyl ether in a UV-transparent, high-boiling point solvent (e.g., decane or diphenyl ether).
-
Transfer a precise volume of this solution to a quartz cuvette equipped with a stopper and place it in the temperature-controlled cell holder of a UV-Vis spectrophotometer.
-
-
Instrumentation and Data Acquisition:
-
Set the spectrophotometer to the desired reaction temperature.
-
Record a full UV-Vis spectrum of the starting material before initiating the reaction. Identify the absorption maximum (λ_max).
-
Also, record a spectrum of the pure product (2-allylphenol) to identify its λ_max, which will be at a longer wavelength than the reactant.
-
Initiate the reaction by maintaining the temperature and begin recording spectra at fixed time intervals. Alternatively, monitor the absorbance change at the λ_max of the product.
-
-
Data Analysis:
-
The progress of the reaction can be followed by observing the increase in absorbance at the λ_max of the product (2-allylphenol).
-
Using the Beer-Lambert law (A = εcl), the change in absorbance can be directly related to the change in product concentration, allowing for the determination of reaction kinetics.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for monitoring the Claisen rearrangement using spectroscopic methods.
Caption: General workflow for monitoring the Claisen rearrangement.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Kinetic analysis of second order reactions using UV-VIS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of 2-allyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural determination of organic molecules is a cornerstone of chemical research and drug development. For a molecule such as 2-allyl-4-methylphenol, a substituted phenol with applications in various fields, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides a powerful toolkit for unambiguous characterization. This guide offers a comparative overview of three essential 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and their specific application in confirming the structure of 2-allyl-4-methylphenol.
Probing the Molecular Framework: An Overview of 2D NMR Techniques
While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei, complex molecules often exhibit signal overlap, making complete assignment challenging. 2D NMR spectroscopy resolves this by spreading the signals across two frequency axes, revealing correlations between nuclei and providing a detailed connectivity map of the molecule.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). The resulting spectrum displays cross-peaks between the signals of coupled protons, allowing for the tracing of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom (¹JCH). It is a highly sensitive technique that provides a clear picture of which proton is bonded to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).
Predicted 2D NMR Data for 2-allyl-4-methylphenol
The following tables summarize the predicted key correlations for 2-allyl-4-methylphenol in various 2D NMR experiments. These predictions are based on typical chemical shifts for similar structural motifs and established NMR principles.
Table 1: Predicted ¹H-¹H COSY Correlations for 2-allyl-4-methylphenol
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H3 | H5 |
| H5 | H3, H6 |
| H6 | H5 |
| H7 | H8, H9a, H9b |
| H8 | H7, H9a, H9b |
| H9a, H9b | H7, H8 |
Table 2: Predicted ¹H-¹³C HSQC Correlations for 2-allyl-4-methylphenol
| Carbon (δ, ppm) | Attached Proton(s) (δ, ppm) |
| C3 | H3 |
| C5 | H5 |
| C6 | H6 |
| C7 | H7 |
| C8 | H8 |
| C9 | H9a, H9b |
| C10 | H10 |
Table 3: Predicted ¹H-¹³C HMBC Correlations for 2-allyl-4-methylphenol
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) |
| H3 | C1, C2, C4, C5 |
| H5 | C1, C3, C4, C6 |
| H6 | C2, C4, C5 |
| H7 | C1, C2, C6, C8, C9 |
| H8 | C7, C9 |
| H9a, H9b | C7, C8 |
| H10 | C3, C4, C5 |
Experimental Protocols
The following provides a general methodology for acquiring high-quality 2D NMR spectra for a small organic molecule like 2-allyl-4-methylphenol.
Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for phenolic compounds.
-
Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
Purity: The sample should be free of paramagnetic impurities, which can broaden NMR signals.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear experiments is required.
Typical Acquisition Parameters:
| Experiment | Key Parameters | Typical Values |
| COSY | Spectral Width, Number of Increments, Number of Scans | Optimized to cover all proton signals, 256-512, 4-8 |
| HSQC | Spectral Widths (¹H, ¹³C), Number of Increments, Number of Scans | Optimized for proton and carbon ranges, 128-256, 2-4 |
| HMBC | Spectral Widths (¹H, ¹³C), Number of Increments, Number of Scans, Long-range coupling constant (J) | Optimized for proton and carbon ranges, 256-512, 8-16, Optimized for 8 Hz |
Visualizing the Workflow and Structural Connectivity
The following diagrams, generated using the DOT language, illustrate the logical workflow for structural elucidation and the key HMBC correlations that piece together the molecular puzzle of 2-allyl-4-methylphenol.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Key HMBC correlations for structural assembly.
Conclusion
The synergistic application of COSY, HSQC, and HMBC provides a robust and definitive method for the structural elucidation of 2-allyl-4-methylphenol. COSY establishes the proton-proton connectivities within the aromatic and allyl spin systems. HSQC then links these protons to their directly attached carbons. Finally, HMBC provides the crucial long-range correlations that connect these fragments, confirming the substitution pattern on the aromatic ring and unequivocally establishing the complete molecular structure. This comprehensive 2D NMR approach is indispensable for ensuring the structural integrity of compounds in research and development pipelines.
Comparing the efficacy of different Lewis acids for the aromatic Claisen rearrangement.
The aromatic Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, has been significantly advanced through the use of Lewis acid catalysis. This approach offers milder reaction conditions and improved reaction rates compared to traditional thermal methods. For researchers, scientists, and professionals in drug development, selecting the optimal Lewis acid is crucial for maximizing yield and efficiency. This guide provides a comparative analysis of the efficacy of various Lewis acids for the aromatic Claisen rearrangement, supported by experimental data and detailed protocols.
Unlocking Efficiency: A Data-Driven Comparison of Lewis Acids
The effectiveness of a Lewis acid in catalyzing the aromatic Claisen rearrangement is influenced by factors such as the substrate, solvent, and reaction temperature. Below is a summary of quantitative data from various studies, showcasing the performance of different Lewis acids under specific conditions.
| Lewis Acid Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Yb(OTf)₃ / 2,6-di-tert-butylpyridine | Polyfunctionalized Aryl Ether | Not specified | 110 | 24 | 17-80 | Yields are for a two-step Johnson-Claisen/aromatic Claisen rearrangement sequence.[1][2] |
| Anhydrous AlCl₃ | 4-(4'-aryloxybut-2'-ynyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one | Dichloromethane | Room Temp. | 2 | 78-85 | Rearrangement of a complex heterocyclic system.[3] |
| Cu(OTf)₂ / Chiral Ligand | Allyl 2-naphthyl ethers | Chloroform | -20 | 7 | up to 95 | Enantioselective rearrangement with up to 92% ee.[4] |
| TiCl₄·THF₂ | (E)-crotyl morpholine and propionyl chloride | Dichloromethane | 23 | 2-6 | 92 | Example of an acyl-Claisen rearrangement, not a direct aromatic Claisen.[5] |
| Yb(OTf)₃ | (E)-crotyl morpholine and propionyl chloride | Dichloromethane | 23 | 2-6 | >75 | Example of an acyl-Claisen rearrangement.[5] |
| AlCl₃ | (E)-crotyl morpholine and propionyl chloride | Dichloromethane | 23 | 2-6 | >75 | Example of an acyl-Claisen rearrangement.[5] |
Note: The presented data is collated from different studies with varying substrates and reaction conditions, which should be considered when comparing the efficacy of the Lewis acids.
The Reaction Pathway: A Mechanistic Overview
The Lewis acid-catalyzed aromatic Claisen rearrangement proceeds through a well-defined pathway. The Lewis acid coordinates to the oxygen atom of the allyl aryl ether, which facilitates the[5][5]-sigmatropic rearrangement. This is followed by tautomerization to restore the aromaticity of the ring, yielding the final ortho-allyl phenol product.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Electronic Effects of Substituents on the Regioselectivity of the Claisen Rearrangement
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful tool for carbon-carbon bond formation. This[1][1]-sigmatropic rearrangement of allyl aryl ethers to form allyl-substituted phenols is significantly influenced by the electronic nature of substituents on the aromatic ring. This guide provides a comprehensive analysis of these electronic effects on the regioselectivity of the reaction, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Decisive Role of Substituent Electronics
In the Claisen rearrangement of meta-substituted allyl aryl ethers, the electronic properties of the substituent dictate the preferred position of the allyl group migration. A fundamental principle governs this regioselectivity:
-
Electron-donating groups (EDGs) on the aromatic ring generally direct the rearrangement to the ortho position further from the substituent.
-
Electron-withdrawing groups (EWGs) on the aromatic ring typically favor migration to the ortho position closer to the substituent.[1][2][3][4]
This directing effect is attributed to the influence of the substituent on the electron density of the aromatic ring, which in turn stabilizes or destabilizes the transition states leading to the different regioisomeric products. Computational studies, including population analysis, have shown that the carbon atom that forms the major isomer possesses a higher negative atomic charge.[1][2][4]
Quantitative Analysis of Regioselectivity
The following table summarizes the experimentally observed product ratios for the Claisen rearrangement of various meta-substituted allyl phenyl ethers, highlighting the impact of substituent electronic effects. "Isomer A" refers to the product formed by migration to the ortho position further from the meta-substituent, while "Isomer B" is the product of migration to the ortho position closer to the substituent.
| Meta-Substituent (R) | Electronic Nature | Isomer A : Isomer B Ratio | Reference |
| -OCH₃ | Electron-Donating | Favors A | [2] |
| -CH₃ | Electron-Donating | 1.0 : 1.2 | [2] |
| -Cl | Electron-Withdrawing | 1.0 : 1.6 | [2] |
| -CN | Electron-Withdrawing | Favors B | [2] |
| -NO₂ | Electron-Withdrawing | 1.0 : 1.8 | [2] |
It is important to note that while a general trend is observed, the exact product ratios can be influenced by reaction conditions.[2] For instance, different studies have reported slightly different ratios for the same substituent, underscoring the sensitivity of the reaction.[2]
Experimental Protocols
The following provides a generalized experimental protocol for the thermal Claisen rearrangement of substituted allyl aryl ethers.
Synthesis of Substituted Allyl Aryl Ethers:
-
To a solution of the substituted phenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH).
-
Stir the mixture at room temperature, then add allyl bromide dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude allyl aryl ether by column chromatography on silica gel.
Thermal Claisen Rearrangement:
-
Place the purified substituted allyl aryl ether in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the substrate, either neat or in a high-boiling solvent (e.g., N,N-dimethylformamide, xylene), to a temperature typically ranging from 180 to 225 °C.[2]
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Determine the ratio of the regioisomeric products by analyzing the crude reaction mixture using ¹H NMR spectroscopy to prevent alteration of the ratio during purification.[2]
-
Purify the products by column chromatography on silica gel.
Visualizing the Reaction Pathway
The following diagram illustrates the logical relationship between the electronic nature of the substituent and the regioselective outcome of the Claisen rearrangement.
References
A Comparative Guide to the Claisen Rearrangement: Validating Experimental Observations with Theoretical Calculations
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful[1][1]-sigmatropic rearrangement that forms a carbon-carbon bond. Its predictability and stereoselectivity have made it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. In recent years, the synergy between experimental findings and theoretical calculations has provided deeper insights into the reaction mechanism, transition states, and the factors governing its outcome. This guide provides a comparative overview of experimental results validated by computational methods for the Claisen rearrangement, offering a valuable resource for researchers in the field.
The Reaction Mechanism: A Concerted Pathway
The Claisen rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound proceeds through a concerted, pericyclic mechanism.[2] The reaction is understood to pass through a cyclic transition state, most commonly a chair-like conformation, which dictates the stereochemistry of the product.[3] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling these transition states and calculating their activation energies, which often show excellent agreement with experimental observations.[4]
Figure 1. Generalized mechanism of the Claisen rearrangement.
Comparison of Experimental Yields and Theoretical Predictions
Theoretical calculations, primarily DFT, have become a powerful tool to predict and rationalize the regioselectivity and stereoselectivity of the Claisen rearrangement. By calculating the activation free energies (ΔG‡) for different possible reaction pathways, researchers can predict the major product, which can then be compared with experimental yields.
Case Study 1: Aromatic Claisen Rearrangement of Aryl Propargyl Ethers
In a study on the Claisen rearrangements of aryl propargyl ethers, computational analysis was used to explain the observed regioselectivity.[5] The rearrangement could proceed via two different ortho positions, leading to either a benzopyran or a tricyclic product.
| Substrate | Experimental Major Product | Experimental Yield (%) | Calculated ΔG‡ (kcal/mol) for Major Product Pathway | Calculated ΔG‡ (kcal/mol) for Minor Product Pathway | Reference |
| Amino-substituted aryl propargyl ether | Benzopyran | Not specified | 29.1 | Not specified | [5] |
| Nitro-substituted aryl propargyl ether | Tetracycle | 75 | Lower than benzopyran pathway | Higher than tetracycle pathway | [5] |
The computational results successfully rationalized the experimental outcome, where substituents were shown to influence reactivity and regioselectivity.[5]
Case Study 2: Benzyl-Claisen Rearrangement
Investigations into the Benzyl-Claisen rearrangement of benzyl vinyl ethers revealed a pronounced solvent effect.[6] DFT calculations (B3LYP/6-31G(d)) were employed to understand the reaction mechanism and the influence of substituents.
| Substituent on Benzyl Ring | Experimental Yield (%) in DMF | Calculated Activation Energy (ΔΔG‡, kcal/mol) vs. Parent | Reference |
| Electron-donating/neutral (-Me, -Ph, -Cl, etc.) | 24–50 | - | [6] |
| Electron-withdrawing (-NO2, -CN, etc.) | Decomposition | - | [6] |
| C-9 cyano group | - | –7.9 | [6] |
The study found that electron-donating and neutral substituents gave the highest yields, while electron-poor systems tended to decompose, a finding that can be correlated with the stability of the intermediates and transition states calculated.[6]
Experimental and Theoretical Methodologies
A detailed understanding of the experimental and computational protocols is crucial for reproducing and building upon these findings.
General Experimental Protocol for Claisen Rearrangement
A typical experimental procedure for a thermally induced Claisen rearrangement involves heating the substrate in a high-boiling point solvent.
-
Reactant Preparation: The starting allyl vinyl ether or aryl allyl ether is synthesized and purified.
-
Reaction Setup: The substrate is dissolved in a suitable solvent (e.g., toluene, xylene, or N,N-dimethylformamide) in a reaction vessel equipped with a condenser.[6]
-
Heating: The reaction mixture is heated to reflux for a specified period. Reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Figure 2. A typical experimental workflow for the Claisen rearrangement.
Computational Methodology: DFT Calculations
Density Functional Theory (DFT) is the most common computational method for studying the Claisen rearrangement.
-
Software: Calculations are typically performed using software packages like Gaussian.
-
Method: A hybrid functional, such as B3LYP, is often chosen.[4][6]
-
Basis Set: A Pople-style basis set, like 6-31G(d) or 6-311G**, is commonly used for geometry optimizations and frequency calculations.[4][6]
-
Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that reactants and products are energy minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.
-
Solvent Effects: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[7]
Figure 3. A general workflow for theoretical calculations of the Claisen rearrangement.
Conclusion
The validation of experimental results with theoretical calculations has significantly advanced our understanding of the Claisen rearrangement. This synergistic approach allows for the accurate prediction of reaction outcomes, the rationalization of observed selectivities, and the design of new synthetic strategies. For researchers and professionals in drug development, leveraging these computational tools can accelerate the discovery and optimization of synthetic routes to complex and medicinally relevant molecules.
References
- 1. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
Unraveling the Claisen Rearrangement: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel synthetic pathways. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been a subject of extensive mechanistic investigation. Isotopic labeling has emerged as a cornerstone technique in these studies, providing definitive evidence for the concerted, pericyclic nature of this rearrangement. This guide offers a comparative overview of various isotopic labeling strategies used to elucidate the mechanism of the Claisen rearrangement, supported by experimental data and detailed protocols.
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether to form a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. The concerted nature of this reaction, involving a cyclic transition state, has been largely confirmed through elegant isotopic labeling experiments. By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁴C, or ²H), chemists can trace the fate of these atoms throughout the reaction, providing invaluable insights into the bonding changes that occur in the transition state.
The Mechanism Illuminated by Isotopic Labeling
The generally accepted mechanism for the Claisen rearrangement involves a concerted, intramolecular process through a chair-like six-membered transition state. Isotopic labeling studies have been instrumental in confirming this pathway.
A seminal experiment involves the use of allyl phenyl ether specifically labeled with ¹⁴C at the γ-carbon of the allyl group. Upon rearrangement, the ¹⁴C label is found exclusively at the carbon atom of the allyl group that becomes directly attached to the aromatic ring. This result unequivocally demonstrates that the rearrangement is an intramolecular process and that the allyl group inverts during the reaction, consistent with a concerted[1][1]-sigmatropic shift.
Caption: General mechanism of the aromatic Claisen rearrangement elucidated by ¹⁴C labeling.
Comparative Analysis of Isotopic Labeling Strategies
Different isotopic labeling strategies provide complementary information about the Claisen rearrangement. The choice of isotope and the position of the label are critical to the specific mechanistic question being addressed.
| Isotope | Labeled Position | Type of Rearrangement | Observed Kinetic Isotope Effect (kH/kD or k12/k13) | Mechanistic Insight |
| ¹⁴C | γ-carbon of allyl group | Aromatic (Allyl Phenyl Ether) | Not typically measured for KIE | Confirms intramolecularity and inversion of the allyl group.[2] |
| ²H (D) | α-carbon of allyl group | Aromatic (Allyl Phenyl Ether) | kH/kD₂ = 1.18 | Normal secondary KIE suggests a change in hybridization from sp² to sp³ at the α-carbon in the transition state, consistent with C-C bond formation. |
| ²H (D) | γ-carbon of allyl group | Aromatic (Allyl Phenyl Ether) | kH/kD₂ = 0.95 | Inverse secondary KIE indicates a change in hybridization from sp² to sp³ at the γ-carbon, consistent with the concerted nature of the reaction. |
| ¹³C | Vinylic carbons | Aliphatic (Allyl Vinyl Ether) | Small normal KIEs | Suggests significant C-C bond formation and C-O bond cleavage in the transition state, supporting a concerted mechanism. |
Experimental Protocols
Detailed methodologies are crucial for reproducible isotopic labeling studies. Below are representative protocols for the synthesis of an isotopically labeled precursor and the subsequent Claisen rearrangement.
Synthesis of [γ-¹⁴C]-Allyl Phenyl Ether
Materials:
-
Phenol
-
Sodium hydride (NaH)
-
[3-¹⁴C]-Allyl bromide
-
Anhydrous diethyl ether
-
Scintillation counter
Procedure:
-
A solution of phenol in anhydrous diethyl ether is cooled to 0 °C.
-
Sodium hydride is added portion-wise to the solution to form sodium phenoxide.
-
[3-¹⁴C]-Allyl bromide is then added to the reaction mixture.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield [γ-¹⁴C]-allyl phenyl ether.
-
The position and activity of the ¹⁴C label are confirmed by appropriate analytical methods, such as scintillation counting of degradation products.
Thermal Claisen Rearrangement and Product Analysis
Materials:
-
[γ-¹⁴C]-Allyl phenyl ether
-
High-boiling solvent (e.g., N,N-diethylaniline)
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
The isotopically labeled allyl phenyl ether is dissolved in a high-boiling solvent in a sealed tube.
-
The tube is heated to the desired temperature (typically 180-220 °C) for a specified time.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the product, o-allylphenol, is isolated and purified.
-
The position of the isotopic label in the product is determined using techniques such as ¹³C NMR spectroscopy or by chemical degradation followed by analysis of the labeled fragments. For ¹⁴C, this often involves degradation and scintillation counting of the resulting fragments.
Caption: A typical experimental workflow for an isotopic labeling study.
Conclusion
Isotopic labeling studies have been indispensable in confirming the concerted, intramolecular, and stereospecific nature of the Claisen rearrangement. The use of various isotopes, coupled with the measurement of kinetic isotope effects, has allowed for a detailed probing of the transition state structure. The data overwhelmingly supports a mechanism involving a highly ordered, chair-like six-membered transition state. For researchers in organic synthesis and drug development, a firm grasp of these mechanistic details is crucial for predicting and controlling the outcomes of reactions involving the Claisen rearrangement, ultimately enabling the design of more efficient and selective synthetic routes to complex molecules.
References
Safety Operating Guide
Proper Disposal of Allyl p-Tolyl Ether: A Comprehensive Guide for Laboratory Professionals
For immediate reference, Allyl p-tolyl ether must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged into the environment or mixed with non-hazardous waste. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
This compound is a combustible liquid that can cause skin and eye irritation and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is therefore critical. The primary disposal route is through an approved waste disposal plant, often involving incineration or other specialized chemical treatments.[1][3][4]
Key Safety and Handling Data
A thorough understanding of the chemical's properties is the first step in ensuring its safe disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 23431-48-3 | [5] |
| Molecular Formula | C₁₀H₁₂O | [6][7] |
| Molecular Weight | 148.21 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Flash Point | 80 °C (176 °F) | [3] |
| Boiling Point | 214.5 °C (estimate) | [6] |
| Specific Gravity | 0.97 (20/20) | [3] |
| GHS Hazard Statement | H227: Combustible liquid | [3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate personal protective equipment before handling the chemical. This includes:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3][4][5] No smoking is permitted in the handling area.[3][4][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
Designate a specific, properly labeled, and sealed container for this compound waste.
-
The container must be made of a material compatible with the chemical and should be kept closed when not in use.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents and strong acids.[8]
3. Accidental Spill and Leak Cleanup:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and contaminated debris and place it into the designated hazardous waste container.[1]
-
Prevent the spill from entering drains or waterways, as the substance is toxic to aquatic life.[1][5]
4. Final Disposal:
-
The collected waste must be disposed of through an approved and licensed hazardous waste disposal contractor.[1][3][4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.
-
Ensure all labeling and documentation are completed as required by your institution and local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. This compound | 23431-48-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. This compound | 23431-48-3 | TCI AMERICA [tcichemicals.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for Allyl p-Tolyl Ether
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Allyl p-tolyl ether in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is a combustible liquid that can cause irritation to the skin, eyes, and respiratory system.[1] Adherence to the following procedures is critical for maintaining a safe laboratory environment.
Hazard Identification and Classification
| Hazard Classification | Description | Precautionary Statement Codes |
| Flammable Liquids | Combustible liquid[2][3] | H227 |
| Skin Corrosion/Irritation | May cause skin irritation[1] | P280 |
| Eye Damage/Irritation | May cause eye irritation[1] | P280 |
| Respiratory Irritation | May cause respiratory system irritation upon exposure[1] | - |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent direct contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] Contact lenses should not be worn.[4][5] | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or nitrile rubber).[4][5] | Prevents skin contact, which can lead to irritation. |
| Body Protection | A lab coat or chemical-resistant apron.[2] For larger quantities or risk of splashing, a chemical splash suit is recommended. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-certified organic vapor respirator is required.[4][5] | Minimizes inhalation of vapors, which can irritate the respiratory tract. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Inspection:
-
Ensure a chemical fume hood is operational and available.
-
Inspect all PPE for integrity before use.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have spill control materials readily accessible.
-
-
Handling and Use:
-
Conduct all work with this compound inside a certified chemical fume hood to ensure adequate ventilation.[2]
-
Wear the prescribed PPE at all times.
-
Avoid direct contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use.
-
Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[2]
-
-
Storage:
Emergency Procedures
| Emergency Scenario | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
| Spill | Evacuate the area. Remove all sources of ignition.[2] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] Water spray can be used to cool containers.[4] Firefighters should wear self-contained breathing apparatus.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated disposables (e.g., gloves, absorbent materials), in a designated, properly labeled, and sealed container.
-
-
Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
- 1. Cas 23431-48-3,this compound | lookchem [lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 23431-48-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
